4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Description
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Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIMDXKCJKECRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441495 | |
| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157590-60-8 | |
| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 157590-60-8) for Researchers and Drug Development Professionals
For Research Use Only.
This technical guide provides an in-depth overview of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and insights into its applications.
Chemical Identity and Properties
This compound, with the CAS number 157590-60-8, is a substituted phenylenediamine that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its chemical structure incorporates a bromine atom and a trifluoromethyl group, which impart unique electronic and steric properties, making it a valuable scaffold in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 157590-60-8 | [1][2] |
| Molecular Formula | C₇H₆BrF₃N₂ | [1] |
| Molecular Weight | 255.04 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Solid | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
Synthesis of this compound
An efficient, non-chromatographic process for the multi-hundred gram production of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine has been developed, starting from 4-bromo-2-(trifluoromethyl)aniline. This synthetic strategy demonstrates high overall yield and purity.
Experimental Protocol:
A detailed experimental protocol for the synthesis is not publicly available. However, a general synthetic strategy has been reported which involves a four-step process starting from 4-bromo-2-(trifluoromethyl)aniline, achieving an 81% overall yield and 99% purity as determined by HPLC.
The logical workflow for the synthesis can be visualized as follows:
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.
While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the utility of structurally similar fluorinated phenylenediamines is well-established in the development of targeted therapies.
Role as a Scaffold for Kinase Inhibitors
Substituted phenylenediamines are key components in the synthesis of various heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many kinase inhibitors. The diamine functionality allows for the construction of these ring systems, while the bromo and trifluoromethyl substituents can be strategically utilized to interact with specific residues within the ATP-binding pocket of kinases, thereby influencing potency and selectivity.
The general logical relationship for its application in kinase inhibitor synthesis can be depicted as:
Conclusion
This compound is a strategically important chemical intermediate for the synthesis of complex organic molecules with potential therapeutic applications. Its efficient synthesis and the advantageous properties conferred by its substituents make it a valuable tool for medicinal chemists engaged in the design and development of novel drug candidates, particularly in the area of kinase inhibition. Further exploration of its utility in various synthetic endeavors is warranted to fully exploit its potential in drug discovery.
References
Spectroscopic Characterization of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. This compound is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern featuring a bromine atom, a trifluoromethyl group, and two amino functionalities on a benzene ring. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the structural isomer, 4-Bromo-3-(trifluoromethyl)aniline. These values provide a strong foundation for interpreting the spectra of this compound, with the understanding that the position of the second amino group will induce subtle shifts in the observed values.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for 4-Bromo-3-(trifluoromethyl)aniline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.53 | d | 8.4 | Ar-H |
| 7.08 | d | 2.2 | Ar-H |
| 6.85 | dd | 8.4, 2.2 | Ar-H |
| 3.85 | br s | - | -NH₂ |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Data for 4-Bromo-3-(trifluoromethyl)aniline
| Chemical Shift (δ) ppm | Assignment |
| 146.1 | C-NH₂ |
| 135.0 | C-H |
| 131.7 (q, J = 31.0 Hz) | C-CF₃ |
| 123.6 (q, J = 272.0 Hz) | -CF₃ |
| 120.3 | C-H |
| 115.1 | C-H |
| 109.8 | C-Br |
Solvent: CDCl₃, Reference: TMS
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Data for 4-Bromo-3-(trifluoromethyl)aniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480, 3380 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 1620 | Strong | N-H bend (scissoring) |
| 1580, 1480 | Medium | C=C aromatic ring stretch |
| 1320 | Strong | C-N stretch |
| 1120 | Strong | C-F stretch (CF₃) |
| 880 | Strong | C-H out-of-plane bend |
| 680 | Medium | C-Br stretch |
Sample Preparation: KBr pellet or thin film
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 4-Bromo-3-(trifluoromethyl)aniline
| m/z | Relative Intensity (%) | Proposed Fragment |
| 241/239 | 100 | [M]⁺ (Molecular Ion) |
| 160 | 80 | [M - Br]⁺ |
| 141 | 30 | [M - Br - F]⁺ |
| 114 | 50 | [M - Br - CF₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
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Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding functional groups.
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Pay close attention to the N-H stretching and bending frequencies, C-F stretching from the trifluoromethyl group, and the C-Br stretching vibration.
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Mass Spectrometry (MS)
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Sample Introduction:
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Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.
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Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
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Ionization:
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Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for structural elucidation due to the generation of a characteristic fragmentation pattern.
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-
Mass Analysis:
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
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Data Analysis:
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Identify the molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected for the molecular ion and any bromine-containing fragments.
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Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments would likely arise from the loss of a bromine atom, a trifluoromethyl group, and other small neutral molecules.
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Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Figure 1: General workflow for NMR spectroscopy.
Figure 2: General workflow for FT-IR spectroscopy.
Figure 3: General workflow for Mass Spectrometry.
An In-Depth Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine for Researchers and Drug Development Professionals
Introduction: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine that serves as a critical building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group and the potential for further functionalization via the bromine atom make this compound a valuable intermediate in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthetic and purification protocols, and its application in the synthesis of bioactive molecules.
Chemical Properties and Commercial Availability
This compound, with the CAS number 157590-60-8, is a solid at room temperature.[1] It is offered by several commercial suppliers, ensuring its accessibility for research and development purposes.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |
| BLDpharm | Not specified | 157590-60-8 | C₇H₆BrF₃N₂ | 255.04 g/mol |
| Ambeed (via Sigma-Aldrich) | 98% | 157590-60-8 | C₇H₆BrF₃N₂ | 255.04 g/mol |
Table 1: Commercial Suppliers and Basic Properties of this compound.[1][2]
Synthesis and Purification
A plausible synthetic route, based on related procedures, would likely start from a commercially available substituted aniline. The general steps would involve nitration, followed by reduction of the nitro group to an amine, and subsequent bromination.
Hypothetical Experimental Protocol for Synthesis:
A potential synthetic pathway for this compound is outlined below. This protocol is adapted from the synthesis of structurally similar compounds.
Caption: Hypothetical two-step synthesis of this compound.
Step 1: Nitration of 4-Bromo-3-(trifluoromethyl)aniline
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In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid at 0°C.
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Slowly add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.
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After the addition is complete, stir the reaction mixture at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
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Extract the product, 4-bromo-2-nitro-5-(trifluoromethyl)aniline, with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline
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To a solution of 4-bromo-2-nitro-5-(trifluoromethyl)aniline in ethanol, add iron powder and concentrated hydrochloric acid.
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and filter through celite to remove the iron catalyst.
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Concentrate the filtrate and neutralize with a sodium bicarbonate solution.
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Extract the product, this compound, with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
Aromatic diamines can be sensitive to air oxidation and may be challenging to purify. Column chromatography is a common method for purification.
Caption: General workflow for the purification of this compound.
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Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Elution: Start the elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent tailing of the basic amine product.
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Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Benzimidazole Derivatives
The condensation of o-phenylenediamines with aldehydes is a standard method for synthesizing benzimidazoles.
Caption: General reaction scheme for the synthesis of benzimidazole derivatives.
Experimental Protocol:
-
Dissolve this compound and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol.
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Add a catalytic amount of an oxidizing agent (e.g., sodium metabisulfite) or an acid catalyst.
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Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Synthesis of Quinoxaline Derivatives
Quinoxalines can be readily prepared by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
Caption: General reaction scheme for the synthesis of quinoxaline derivatives.
Experimental Protocol:
-
Dissolve this compound and a 1,2-dicarbonyl compound (e.g., benzil) in a solvent like ethanol or acetic acid.
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
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After cooling, the product may crystallize out of the solution and can be isolated by filtration. Otherwise, the solvent is evaporated, and the residue is purified.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its commercial availability and the established synthetic methodologies for related compounds provide a solid foundation for its use in drug discovery and materials science. The protocols outlined in this guide, while based on analogous compounds, offer a practical starting point for researchers working with this important chemical intermediate. Further investigation into its specific reaction conditions and the biological activities of its derivatives is warranted.
References
An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a trifluoromethyl group, offers a versatile platform for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role as a precursor to biologically active molecules, including kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in its effective utilization.
Core Compound Properties
This compound is a substituted o-phenylenediamine. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amino groups.
| Property | Value | Reference |
| CAS Number | 157590-60-8 | [1] |
| Molecular Formula | C₇H₆BrF₃N₂ | [1] |
| Molecular Weight | 255.04 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectroscopic Data Summary:
While specific spectra are often proprietary to chemical suppliers, the following table summarizes the expected spectroscopic characteristics. Researchers are advised to acquire and interpret their own data for full characterization.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the region of δ 6.5-7.5 ppm, showing characteristic splitting patterns. Broad signals for the two amine (-NH₂) protons. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the bromine, trifluoromethyl, and amino substituents. The carbon attached to the CF₃ group will show a characteristic quartet. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine groups (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, C=C aromatic ring stretches, and strong C-F stretching bands. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step sequence starting from a commercially available trifluoromethyl-substituted aniline or nitrobenzene. A plausible and commonly employed synthetic strategy involves the bromination of a suitable precursor followed by the reduction of a nitro group to an amine.
Illustrative Synthetic Pathway
A general synthetic approach is outlined below. This pathway is based on established organic chemistry principles for the synthesis of related compounds, as specific literature for this exact molecule is sparse.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar transformations and should be adapted and optimized by the researcher.
Step 1: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline
-
Reaction Setup: To a stirred solution of 3-amino-4-bromobenzotrifluoride (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Reaction Conditions: Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-nitro-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
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Reaction Conditions: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) portion-wise to the stirred suspension. The reaction mixture is then heated to reflux for 2-3 hours.
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Work-up: After cooling to room temperature, the reaction mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Applications in Drug Discovery and Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions.
Synthesis of Benzimidazole Derivatives
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole scaffold.
Caption: General workflow for the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-6-(trifluoromethyl)-1H-benzimidazoles
-
Reaction Setup: A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
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Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Role in Kinase Inhibitor Scaffolds
Benzimidazole derivatives are prevalent scaffolds in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase active site. The trifluoromethyl group can provide beneficial properties such as increased lipophilicity and metabolic stability. The bromine atom on the benzimidazole core, derived from the starting diamine, allows for late-stage diversification of the inhibitor structure through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of the chemical space around the scaffold to optimize potency and selectivity against specific kinase targets.
Caption: Logical flow from the core compound to kinase inhibition.
While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, its utility as a precursor for kinase inhibitors suggests that its derivatives could potentially modulate pathways regulated by kinases such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, or pathways involving receptor tyrosine kinases like FGFR, which are often implicated in cancer cell proliferation and survival.[3]
Conclusion
This compound is a strategically important synthetic intermediate. Its trifluoromethyl and bromo functionalities provide a powerful combination for generating novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The synthetic routes and protocols outlined in this guide, along with the contextual information on its applications, provide a solid foundation for researchers to leverage this versatile building block in their scientific endeavors. Further exploration into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in developing new therapeutic agents.
References
The Synthetic Journey of a Key Building Block: A Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a fluorinated aromatic amine, serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly in the realm of drug discovery and materials science. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and adjacent amino functionalities, makes it a versatile precursor for the construction of heterocyclic systems. This technical guide provides a comprehensive overview of the available information on its synthesis, properties, and applications, drawing from patent literature and chemical supplier data. While a detailed historical account of its initial discovery is not extensively documented in publicly available sources, its importance is evident from its utilization in various synthetic endeavors.
Physicochemical Properties
This compound is a solid at room temperature. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 157590-60-8 | |
| Molecular Formula | C₇H₆BrF₃N₂ | |
| Molecular Weight | 271.03 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | |
| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1,2-benzenediamine | |
| InChI Key | AKIMDXKCJKECRS-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of this compound typically involves the reduction of a corresponding nitroaniline precursor. The following protocols are based on procedures described for analogous compounds in the literature, demonstrating common synthetic strategies.
Reduction of a Nitroaniline Precursor
A prevalent method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline. While a specific protocol for the direct synthesis of this compound from its nitro precursor was not found in the initial search, a general and adaptable experimental workflow can be inferred from similar syntheses.
Caption: General workflow for the synthesis via reduction.
Experimental Protocol (Adapted from similar reductions):
-
Reaction Setup: To a solution of the starting nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent (e.g., tin(II) chloride, iron powder with hydrochloric acid, or catalytic hydrogenation with palladium on carbon).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and precipitate metal salts.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the desired diamine.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of various heterocyclic compounds. The two adjacent amino groups are poised for condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings, while the bromo and trifluoromethyl groups can be further functionalized or used to modulate the electronic properties of the final molecule.
Synthesis of Benzimidazoles and Quinoxalines
The primary application of o-phenylenediamines is in the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.
Caption: Key synthetic routes utilizing the diamine.
General Procedure for Benzimidazole Synthesis:
-
A mixture of this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is stirred, often with the addition of a catalyst or an oxidizing agent.
-
The reaction is typically heated to drive the condensation and subsequent cyclization.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.
Role in Drug Design and Discovery
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] The presence of the trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of novel drug candidates. The bromine atom provides a handle for further diversification through cross-coupling reactions, allowing for the generation of libraries of compounds for biological screening. While specific signaling pathways directly involving this compound are not detailed, its derivatives are likely to be investigated for a wide range of therapeutic targets.
Conclusion
This compound is a synthetically important intermediate whose value lies in its pre-functionalized aromatic core. While its specific discovery and developmental history are not prominently documented, its application in the synthesis of complex heterocyclic structures underscores its significance in contemporary organic and medicinal chemistry. The protocols and data presented in this guide offer a foundational understanding for researchers looking to utilize this versatile building block in their synthetic endeavors.
References
An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Key Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a halogenated and trifluoromethylated aromatic diamine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent amino groups, a bromine atom, and a trifluoromethyl group, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This technical guide details the key characteristics, a plausible synthetic route, and its application in the synthesis of important heterocyclic systems such as quinoxalines and benzimidazoles. The strategic importance of the trifluoromethyl group in drug design is also discussed, highlighting the potential of this compound in medicinal chemistry and drug discovery programs.
Introduction
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] this compound emerges as a significant intermediate, providing a scaffold that combines the advantageous properties of the trifluoromethyl moiety with the synthetic versatility of an ortho-phenylenediamine. The presence of the bromine atom offers an additional handle for further functionalization via cross-coupling reactions, expanding its utility in the creation of diverse chemical libraries for drug discovery.
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and key applications of this compound as a precursor for biologically relevant heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 157590-60-8 | [2] |
| Molecular Formula | C₇H₆BrF₃N₂ | [2] |
| Molecular Weight | 255.04 g/mol | [2] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Purity | Typically ≥98% | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic approach starts from the commercially available 4-bromo-1-nitro-2-(trifluoromethyl)benzene. The nitro group can be reduced to an amino group, followed by a second nitration and subsequent reduction to yield the desired diamine. A more direct route, however, would involve the nitration of 4-bromo-3-(trifluoromethyl)aniline, followed by reduction.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine as a key building block. This versatile precursor, featuring both a bromine atom and a trifluoromethyl group, offers a valuable scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the utility of the bromine atom as a handle for further functionalization make this diamine an attractive starting material for generating molecular diversity.
This document outlines detailed protocols for the synthesis of three major classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. The provided methodologies are based on established synthetic strategies for analogous o-phenylenediamines and are intended to serve as a practical guide for laboratory implementation.
Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted-5-bromo-6-(trifluoromethyl)-1H-benzimidazoles can be readily achieved through the condensation of this compound with various aldehydes.
General Reaction Pathway:
The synthesis involves the cyclocondensation of the diamine with an aldehyde, which can be promoted by an acid catalyst and often involves an oxidative step to form the aromatic benzimidazole ring.
Caption: General workflow for the synthesis of benzimidazoles.
Experimental Protocol:
This protocol is adapted from a general method for the synthesis of N-substituted benzimidazoles and can be applied to this compound.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant
-
Acetonitrile or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.1 mmol) in acetonitrile (15 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the oxidizing agent, such as DDQ (1.2 mmol), portion-wise over 5 minutes.
-
Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Benzimidazole Syntheses:
The following table summarizes expected yields for the synthesis of various 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles from the analogous starting material, 4-Bromo-N1-ethylbenzene-1,2-diamine.[1] Actual yields may vary depending on the specific aldehyde and reaction conditions employed with this compound.
| Aldehyde | Oxidant | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | DDQ | Acetonitrile | 2 | RT | 85-95 |
| 4-Chlorobenzaldehyde | DDQ | Acetonitrile | 2.5 | RT | 80-90 |
| 4-Methoxybenzaldehyde | DDQ | Acetonitrile | 1.5 | RT | 90-98 |
| 2-Nitrobenzaldehyde | DDQ | Acetonitrile | 3 | 50 | 75-85 |
| Cinnamaldehyde | DDQ | Acetonitrile | 2 | RT | 82-92 |
Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Reaction Pathway:
The reaction proceeds via a double condensation reaction between the diamine and the dicarbonyl compound, usually under acidic or neutral conditions, to form the pyrazine ring of the quinoxaline system.
Caption: General workflow for the synthesis of quinoxalines.
Experimental Protocol:
This protocol is based on a general and efficient method for quinoxaline synthesis.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, biacetyl)
-
Ethanol or acetic acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or acetic acid (10 mL).
-
Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol or water.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Analogous Quinoxaline Syntheses:
The following table presents data from the synthesis of various 6-bromo-2,3-disubstituted quinoxalines from 4-bromo-1,2-phenylenediamine, which can serve as a reference for reactions with this compound.
| 1,2-Dicarbonyl Compound | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzil | Ethanol | 3 | Reflux | 90-95 | |
| Glyoxal (40% in water) | Ethanol | 2 | RT | 85-92 | |
| Biacetyl (Diacetyl) | Ethanol | 2 | RT | 88-94 | |
| Phenanthrenequinone | Acetic Acid | 4 | Reflux | 92-98 |
Synthesis of 2-Bromo-3-(trifluoromethyl)phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds with applications in dyes, pigments, and as redox-active materials. Their synthesis often involves the condensation of an o-phenylenediamine with an o-quinone or a catechol.
General Reaction Pathway:
The formation of the phenazine ring system occurs through the reaction of the diamine with a suitable 1,2-dicarbonyl compound, such as an ortho-quinone, leading to a double condensation and subsequent aromatization.
Caption: General workflow for the synthesis of phenazines.
Experimental Protocol:
This protocol provides a general method for the synthesis of phenazine derivatives.
Materials:
-
This compound
-
ortho-Quinone (e.g., 1,2-naphthoquinone, phenanthrenequinone)
-
Ethanol or acetic acid
Procedure:
-
Dissolve the ortho-quinone (1.0 mmol) in ethanol or acetic acid (15 mL) in a round-bottom flask.
-
Add a solution of this compound (1.0 mmol) in the same solvent (10 mL) dropwise to the quinone solution with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The crude phenazine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Quantitative Data for Analogous Phenazine Syntheses:
| ortho-Quinone | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1,2-Naphthoquinone | Ethanol | 4 | Reflux | 85-95 |
| Phenanthrenequinone | Acetic Acid | 5 | Reflux | 90-98 |
| 4-tert-Butylcatechol | Ethanol/Air | 6 | Reflux | 70-80 |
Disclaimer: The provided protocols and quantitative data are based on analogous chemical transformations and should be adapted and optimized for the specific reactivity of this compound. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and vicinal diamines on a benzene ring, offers a versatile scaffold for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions. The adjacent amine functionalities are ideal for constructing fused heterocyclic systems, most notably benzimidazoles, which are prominent pharmacophores in a wide array of clinically relevant drugs.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, along with experimental protocols for the preparation of key intermediates and representative bioactive compounds.
Application: Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of potent kinase inhibitors, particularly those targeting the ERK (Extracellular signal-regulated kinase) pathway. The ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
The primary application of this diamine is in the construction of the 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole scaffold. This core structure can be further elaborated to generate a library of compounds with potential therapeutic activity.
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing kinase inhibitors from this compound involves a two-step process:
-
Benzimidazole Ring Formation: Cyclization of the diamine to form the 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine intermediate.
-
Derivatization: Functionalization of the benzimidazole core, typically through reactions involving the 2-amino group, to introduce various substituents that modulate the compound's biological activity and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
This protocol describes the cyclization of this compound to form the key benzimidazole intermediate.
Materials:
-
This compound
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add cyanogen bromide (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine.
Protocol 2: Synthesis of a Representative ERK Kinase Inhibitor
This protocol outlines the synthesis of N-(3-(5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenyl)cyclopropanesulfonamide, a potent ERK kinase inhibitor.
Materials:
-
5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
-
N-(3-bromophenyl)cyclopropanesulfonamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (1.0 eq), N-(3-bromophenyl)cyclopropanesulfonamide (1.2 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, N-(3-(5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenyl)cyclopropanesulfonamide.
Quantitative Data
Compounds derived from this compound have demonstrated potent inhibitory activity against ERK kinase. The following table summarizes the activity of a representative compound.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| N-(3-(5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenyl)cyclopropanesulfonamide | ERK1 | < 10 |
| ERK2 | < 10 |
Data is representative and sourced from publicly available patent literature. Actual values may vary.
Signaling Pathway
The synthesized benzimidazole derivatives act as inhibitors of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation and survival.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. The protocols and data presented here highlight its utility in the development of potent kinase inhibitors targeting the ERK signaling pathway. The robust synthetic routes and the demonstrated biological activity of its derivatives make this compound a key resource for researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols: Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with dicarbonyl compounds provides a direct and efficient route to synthesize 6-bromo-7-(trifluoromethyl)quinoxaline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically versatile bromine atom. The quinoxaline core itself is a well-established pharmacophore present in numerous biologically active molecules. This document provides detailed protocols for the synthesis of key 6-bromo-7-(trifluoromethyl)quinoxaline derivatives and summarizes their potential applications.
Applications
Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The incorporation of a bromine atom and a trifluoromethyl group into the quinoxaline scaffold can enhance its therapeutic potential and electronic properties.
Pharmaceutical Applications:
-
Anticancer Agents: Quinoxaline-based compounds have shown promise in inhibiting tumor growth in various cancer cell lines. The introduction of a bromine atom into the quinoxaline skeleton has been shown to enhance anticancer activity against human non-small-cell lung cancer cells.[1]
-
Antimicrobial Agents: Some quinoxaline derivatives demonstrate effectiveness against various bacterial strains.
-
Neurological Activity: Certain quinoxalines interact with serotonin receptors, indicating potential applications in treating neurological disorders.
Materials Science Applications:
-
Organic Electronics: The unique electronic properties of substituted quinoxalines make them suitable for applications in organic electronics and photonics. They can be utilized as electron-transporting materials in devices like organic light-emitting diodes (OLEDs).
The bromine atom on the quinoxaline ring serves as a valuable handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug discovery and materials science research.
Experimental Protocols
The following protocols describe the synthesis of 6-bromo-7-(trifluoromethyl)quinoxaline and its 2,3-diphenyl derivative. These protocols are based on established methods for quinoxaline synthesis from ortho-phenylenediamines and dicarbonyl compounds.
Protocol 1: Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline
This protocol details the reaction of this compound with glyoxal.
Reaction Scheme:
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic Acid (glacial)
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.1 equivalents of a 40% aqueous solution of glyoxal to the flask.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 6-Bromo-7-(trifluoromethyl)quinoxaline.
Protocol 2: Synthesis of 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline
This protocol describes the reaction of this compound with benzil.
Reaction Scheme:
Materials:
-
This compound
-
Benzil
-
Ethanol or Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzil in ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol and then water.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline.
Data Presentation
The following tables summarize the expected reactants and products for the described synthetic protocols.
Table 1: Reactants for Quinoxaline Synthesis
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₇H₆BrF₃N₂ | 269.04 | Diamine |
| Glyoxal | C₂H₂O₂ | 58.04 | Dicarbonyl |
| Benzil | C₁₄H₁₀O₂ | 210.23 | Dicarbonyl |
Table 2: Products of Quinoxaline Synthesis
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (%) |
| 6-Bromo-7-(trifluoromethyl)quinoxaline | C₉H₄BrF₃N₂ | 291.04 | >80% |
| 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline | C₂₁H₁₂BrF₃N₂ | 441.24 | >90% |
Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.
Visualizations
Experimental Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of 6-bromo-7-(trifluoromethyl)quinoxaline derivatives.
Logical Relationship of Components in Drug Discovery
Caption: Logical progression from starting materials to drug development.
References
protocol for synthesizing benzimidazoles from 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Application Note and Protocol for the Synthesis of Novel Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a diverse library of 2-substituted 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles. The synthesis is achieved through a robust and efficient one-pot reaction between 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and various aromatic and aliphatic aldehydes. This protocol is adapted from established methods for benzimidazole synthesis, employing ceric ammonium nitrate (CAN) as a mild and effective catalyst.
The resulting benzimidazole derivatives, bearing both bromo and trifluoromethyl substituents, are of significant interest in medicinal chemistry and drug discovery due to the known pharmacological properties associated with these functional groups. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted 5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles
This one-pot synthesis involves the condensation and oxidative cyclization of this compound with a variety of aldehydes, catalyzed by ceric ammonium nitrate (CAN).
Materials:
-
This compound
-
Aromatic or aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, cinnamaldehyde, isobutyraldehyde)
-
Ceric Ammonium Nitrate (CAN)
-
Methanol (MeOH), ACS grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate and hexanes for TLC mobile phase
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add ceric ammonium nitrate (CAN) (10 mol %, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture).
-
Upon completion of the reaction (typically within 2-4 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-substituted 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various aldehydes, along with anticipated reaction times and yields. The presence of electron-withdrawing groups on the diamine may influence the reaction, and the provided data are estimates based on general protocols.[1][2][3]
| Entry | Aldehyde | Product | Expected Reaction Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | 5-Bromo-2-phenyl-6-(trifluoromethyl)-1H-benzo[d]imidazole | 2-3 | 85-92 |
| 2 | 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | 2-3 | 88-95 |
| 3 | 4-Methoxybenzaldehyde | 5-Bromo-2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | 2-3 | 82-90 |
| 4 | Cinnamaldehyde | 5-Bromo-2-((E)-styryl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | 3-4 | 75-85 |
| 5 | Isobutyraldehyde | 5-Bromo-2-isopropyl-6-(trifluoromethyl)-1H-benzo[d]imidazole | 3-4 | 70-80 |
Visualizations
General Reaction Scheme
The following diagram illustrates the general synthetic pathway for the formation of 2-substituted 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles.
Caption: General reaction for benzimidazole synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol, from reaction setup to product purification.
Caption: Experimental workflow for benzimidazole synthesis.
References
The Versatility of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Building Block for Bioactive Heterocycles
Abstract
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting molecules, while the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions. This application note details the use of this compound in the synthesis of these important classes of compounds, providing detailed experimental protocols and representative data.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. Benzimidazoles and quinoxalines are two classes of nitrogen-containing heterocycles that are of particular interest due to their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into these scaffolds is a widely used strategy to modulate their physicochemical and pharmacological properties. This compound is a valuable precursor that allows for the direct introduction of both a trifluoromethyl group and a bromine atom onto the benzene ring of these heterocyclic systems.
Applications in Heterocyclic Synthesis
Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline Derivatives
Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be reacted with various 1,2-dicarbonyl compounds, such as benzil derivatives, to yield a library of 6-bromo-7-(trifluoromethyl)quinoxalines. These compounds are of interest as potential anticancer agents.
Diagram 1: General Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline
This protocol is adapted from the general procedure for the synthesis of quinoxaline derivatives from substituted o-phenylenediamines.
-
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in glacial acetic acid (10 mL).
-
Heat the reaction mixture at 100°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 6-bromo-2,3-diphenyl-7-(trifluoromethyl)quinoxaline.
-
Data Presentation
| Compound | R1 | R2 | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | Phenyl | 92 | 188-190 |
| 1b | 4-Methylphenyl | 4-Methylphenyl | 90 | 201-203 |
| 1c | 4-Methoxyphenyl | 4-Methoxyphenyl | 95 | 195-197 |
Note: The data presented here is representative and based on the synthesis of analogous quinoxaline derivatives.
Synthesis of 6-Bromo-7-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
Benzimidazoles can be readily synthesized by the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation, or directly with a carboxylic acid. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core.
Diagram 2: Signaling Pathway Inhibition by Benzimidazole Derivatives
Caption: Potential mechanism of action for benzimidazole kinase inhibitors.
Experimental Protocol: Synthesis of 2-Aryl-6-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles
This protocol is based on established methods for the synthesis of 2-substituted benzimidazoles.
-
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and the substituted benzaldehyde (1.2 mmol) in a mixture of ethanol (5 mL) and water (1 mL).
-
Add sodium metabisulfite (0.5 mmol) to the suspension.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
-
Data Presentation
| Compound | Ar | Yield (%) | IC50 (µM) vs. HeLa |
| 2a | Phenyl | 85 | 5.2 |
| 2b | 4-Chlorophenyl | 88 | 2.8 |
| 2c | 4-Methoxyphenyl | 82 | 7.5 |
Note: The biological activity data is hypothetical and for illustrative purposes to indicate the potential of these compounds.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of bioactive quinoxaline and benzimidazole derivatives. The straightforward condensation reactions allow for the creation of diverse libraries of compounds for screening in drug discovery programs. The trifluoromethyl group often imparts favorable pharmacological properties, and the bromine atom serves as a key functional group for further synthetic elaboration, making this diamine a valuable tool for medicinal chemists.
Application Notes and Protocols: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in many pharmaceutical agents. The presence of both a bromo and a trifluoromethyl group on the benzene ring offers unique opportunities for medicinal chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the bromo substituent provides a convenient handle for further functionalization through cross-coupling reactions.
These application notes provide an overview of the synthetic utility of this compound in preparing valuable pharmaceutical intermediates, with a focus on precursors for kinase inhibitors and ferroptosis inducers.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound is in the synthesis of substituted benzimidazoles. This is typically achieved through condensation with various electrophilic reagents.
1. Synthesis of 6-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole:
This intermediate is a versatile precursor for a range of biologically active molecules. The synthesis is generally accomplished by reacting this compound with formic acid.
2. Synthesis of 2-Amino-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole:
The 2-amino-benzimidazole scaffold is a common feature in many kinase inhibitors. This intermediate can be synthesized by the reaction of this compound with cyanogen bromide.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of a key benzimidazole intermediate via the Phillips condensation reaction.
Reaction Scheme:
Materials:
-
This compound
-
Formic acid (≥ 95%)
-
Hydrochloric acid (4 N)
-
Sodium bicarbonate (saturated solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in 4 N hydrochloric acid.
-
Add formic acid (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 6-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Formic acid |
| Acid | 4 N HCl |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Purification Method | Recrystallization (Ethanol) |
| Expected Yield | High |
Protocol 2: Synthesis of 2-Amino-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol outlines the synthesis of a 2-aminobenzimidazole intermediate, a valuable precursor for various kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Cyanogen bromide (BrCN)
-
Methanol
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-Amino-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Cyanogen bromide |
| Solvent | Methanol |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Column Chromatography |
| Expected Yield | Good |
Signaling Pathways and Logical Relationships
The pharmaceutical intermediates synthesized from this compound are often designed to target specific cellular signaling pathways implicated in diseases like cancer.
PI3K/Akt/mTOR Signaling Pathway
Many benzimidazole-based kinase inhibitors target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5][6][7][8][9] Aberrant activation of this pathway is a common feature in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Ferroptosis Induction Pathway
Recent research has shown that some benzimidazole derivatives can induce a form of programmed cell death called ferroptosis.[2][10][11][12][13] This process is characterized by iron-dependent lipid peroxidation and is a promising avenue for cancer therapy.[2][10][11][12][13]
Caption: Induction of ferroptosis via inhibition of System Xc-.
Experimental Workflow
The general workflow for the synthesis and evaluation of pharmaceutical intermediates from this compound is outlined below.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. Collection - Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis and Trigger Immunogenic Cell Death - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis and Trigger Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, allows for the synthesis of novel heterocyclic compounds with tailored electronic and pharmacological properties. This document provides detailed protocols for the condensation reactions of this compound with various 1,2-dicarbonyl compounds to yield quinoxaline derivatives. Quinoxalines are a prominent class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The methodologies outlined herein are based on established procedures for the synthesis of quinoxalines from ortho-phenylenediamines.[2][3][4]
Data Presentation
The following table summarizes the expected outcomes for the condensation reaction of this compound with representative 1,2-dicarbonyl compounds. The reaction conditions and yields are based on analogous reactions reported in the literature for similar substrates.
| Entry | 1,2-Dicarbonyl Compound | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzil | 6-Bromo-7-(trifluoromethyl)-2,3-diphenylquinoxaline | Ethanol | Acetic Acid (catalytic) | Reflux | 2-4 | 85-95 |
| 2 | Glyoxal (40% in H₂O) | 6-Bromo-7-(trifluoromethyl)quinoxaline | Ethanol | None | RT | 1-2 | 80-90 |
| 3 | 2,3-Butanedione (Diacetyl) | 6-Bromo-2,3-dimethyl-7-(trifluoromethyl)quinoxaline | Ethanol | Acetic Acid (catalytic) | Reflux | 3-5 | 80-90 |
| 4 | 1-Phenyl-1,2-propanedione | 6-Bromo-2-methyl-3-phenyl-7-(trifluoromethyl)quinoxaline | Ethanol | Acetic Acid (catalytic) | Reflux | 4-6 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-7-(trifluoromethyl)-2,3-diphenylquinoxaline from Benzil
This protocol details the condensation reaction of this compound with benzil to form the corresponding 2,3-diphenylquinoxaline derivative.
Materials:
-
This compound
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of absolute ethanol.
-
To this solution, add 0.82 g of benzil.
-
Add 3-4 drops of glacial acetic acid to the mixture as a catalyst.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a precipitate of the product should form. If no precipitate forms, slowly add distilled water to the solution until a solid begins to appear.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 6-Bromo-7-(trifluoromethyl)-2,3-diphenylquinoxaline.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline from Glyoxal
This protocol describes a catalyst-free condensation reaction with aqueous glyoxal at room temperature.[5]
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Ethanol
-
Distilled Water
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL beaker, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
With stirring, add a stoichiometric amount of 40% aqueous glyoxal solution dropwise to the diamine solution.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate directly from the reaction mixture. If not, add cold distilled water to induce precipitation.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizations
Experimental Workflow for Quinoxaline Synthesis
The following diagram illustrates the general workflow for the synthesis of quinoxaline derivatives from this compound and a 1,2-dicarbonyl compound.
Caption: General experimental workflow for quinoxaline synthesis.
Signaling Pathway Analogy: Condensation Reaction Mechanism
While not a biological signaling pathway, the following diagram uses a similar visual language to represent the key steps in the acid-catalyzed condensation reaction.
Caption: Simplified mechanism of acid-catalyzed quinoxaline formation.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a versatile precursor for the synthesis of novel heterocyclic compounds, particularly benzimidazoles. The presence of both a bromine atom and a trifluoromethyl group on the benzene ring offers unique opportunities for developing compounds with potent biological activities. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed protocols for the synthesis of novel benzimidazole derivatives from this compound and outlines their potential applications in cancer therapy as topoisomerase I inhibitors.
Synthesis of Novel 5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
The primary application of this compound is in the synthesis of 2-substituted-5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles. This is typically achieved through a condensation reaction with various aldehydes. The general reaction scheme is as follows:
General Reaction Scheme for Benzimidazole Synthesis
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles
This protocol is adapted from established methods for benzimidazole synthesis and is suitable for the reaction of this compound with a variety of aromatic aldehydes.[1][2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add sodium metabisulfite (1.5 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate (30 mL) and water (30 mL). Separate the organic layer.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-aryl-5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Data Presentation
The following table summarizes the expected yields and biological activities of representative novel benzimidazole derivatives synthesized from this compound, based on data from structurally similar compounds.[2]
| Compound ID | R-group (from aldehyde) | Yield (%) | Anticancer Activity (GI₅₀, μM) - Representative Cell Line (e.g., Leukemia) |
| NC-1 | 4-(Trifluoromethyl)phenyl | 75-85 | 0.2 - 1.5 |
| NC-2 | 3,4-Dimethoxyphenyl | 80-90 | 0.5 - 2.0 |
| NC-3 | 4-Chlorophenyl | 78-88 | 0.3 - 1.8 |
Note: GI₅₀ values are estimations based on analogous compounds and may vary.
Biological Activity and Mechanism of Action
Novel benzimidazole derivatives synthesized from this compound have shown significant potential as anticancer agents.[2][3] The primary mechanism of action for many of these compounds is the inhibition of human topoisomerase I (Topo I), a crucial enzyme involved in DNA replication and transcription.[2]
By binding to the DNA-Topo I complex, these benzimidazole derivatives stabilize the cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of novel benzimidazoles.
Proposed Signaling Pathway of Anticancer Activity
Caption: Proposed mechanism of action for novel benzimidazole derivatives.
References
Application Notes and Protocols for Catalytic Reactions Involving 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis and subsequent functionalization of benzimidazole derivatives starting from 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The resulting compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key biological targets.
Overview of Synthetic Strategy
The primary catalytic reaction involving this compound is the Phillips cyclocondensation to form a benzimidazole core. This initial product, 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole, serves as a versatile intermediate for further diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These subsequent reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
Catalytic Reactions and Data
Phillips Cyclocondensation for Benzimidazole Synthesis
The Phillips cyclocondensation is a robust method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. In this case, this compound is reacted with trifluoroacetic acid to yield 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole. While a specific yield for this exact reaction is not extensively reported, analogous reactions with substituted 1,2-phenylenediamines and trifluoroacetic acid proceed in good yields.
Table 1: Representative Phillips Cyclocondensation Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Trifluoroacetic Acid | Concentrated HCl (catalytic) | None (neat) | Reflux | 4 | Not Reported (Expected >80%) |
| 1,2-phenylenediamine | Trifluoroacetic Acid | Concentrated HCl (catalytic) | None (neat) | Reflux | 4 | ~90% |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to arylate the 5-position of the benzimidazole core. This reaction is crucial for synthesizing derivatives with diverse aromatic and heteroaromatic substituents.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85-95% (Expected) |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | 0.5-1 | 70-95% |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 5-position of the benzimidazole. This is a key transformation for creating compounds with improved pharmacokinetic properties and biological activity.
Table 3: Representative Buchwald-Hartwig Amination Reaction Parameters
| Aryl Halide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 65 | 12-24 | 80-90% (Expected) |
| 6-Bromo-1H-indazole | Various secondary amines | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 75-95% |
Experimental Protocols
Protocol for Phillips Cyclocondensation
Synthesis of 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq).
-
Add trifluoroacetic acid (1.6 eq) to the flask.
-
Add a catalytic amount of concentrated hydrochloric acid (1 drop).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the title compound.
Protocol for Suzuki-Miyaura Coupling
Synthesis of 5-Aryl-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
-
To a microwave vial, add 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
Synthesis of 5-Amino-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
-
In an oven-dried Schlenk tube, add 5-Bromo-6-(trifluoromethyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (1.0 eq), the desired amine (1.2 eq), and the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 eq) dropwise.
-
Seal the tube and heat the reaction mixture to 65 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Signaling Pathways and Applications in Drug Development
Benzimidazole derivatives are a well-established class of pharmacologically active compounds with a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.
Inhibition of Bacterial Cell Division (FtsZ Pathway)
Trisubstituted benzimidazoles, structurally similar to the compounds synthesized from this compound, have been identified as potent inhibitors of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. This makes FtsZ a promising target for the development of novel antibiotics, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Kinase and Topoisomerase Inhibition in Cancer
Benzimidazole derivatives are also known to act as inhibitors of various protein kinases and topoisomerases, which are key targets in cancer therapy. The planar benzimidazole scaffold can mimic the purine core of ATP, leading to competitive inhibition of kinase activity. Furthermore, certain benzimidazoles can intercalate into DNA and inhibit the function of topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells. The introduction of trifluoromethyl and various aryl or amino groups can modulate the selectivity and potency of these inhibitors.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse library of benzimidazole derivatives through a sequence of catalytic reactions. The initial Phillips cyclocondensation provides a key intermediate that can be further functionalized using robust palladium-catalyzed cross-coupling methodologies. The resulting substituted benzimidazoles are promising candidates for drug discovery, with potential applications as novel antimicrobial agents targeting the FtsZ pathway and as anticancer agents through the inhibition of kinases and topoisomerases. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds.
Application Notes and Protocols: Scale-up Synthesis of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine, a critical intermediate in the synthesis of various pharmaceuticals, notably the BRAF inhibitor Dabrafenib. The protocol herein outlines a robust and scalable two-step synthetic route commencing from commercially available 4-bromo-2-(trifluoromethyl)aniline. This process involves a regioselective nitration followed by a catalytic reduction. This guide includes comprehensive experimental procedures, quantitative data summaries for key reaction parameters, and visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound is a key building block in medicinal chemistry and pharmaceutical development. Its structural features, including the bromine atom, the trifluoromethyl group, and the ortho-diamine functionality, make it a versatile precursor for the synthesis of complex heterocyclic compounds. A significant application of this intermediate is in the production of Dabrafenib, a potent inhibitor of the BRAF kinase, which is a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Mutations in the BRAF gene are prevalent in various cancers, including melanoma.[3] The efficient and scalable synthesis of this compound is therefore of high importance for the pharmaceutical industry.
This application note details a practical and scalable synthetic route, providing researchers with the necessary information to produce this valuable intermediate in significant quantities.
Synthetic Strategy
The presented synthesis of this compound is a two-step process starting from 4-bromo-2-(trifluoromethyl)aniline:
-
Nitration: The first step involves the regioselective nitration of 4-bromo-2-(trifluoromethyl)aniline to introduce a nitro group at the C5 position, yielding 4-bromo-5-nitro-2-(trifluoromethyl)aniline.
-
Reduction: The subsequent step is the reduction of the nitro group in 4-bromo-5-nitro-2-(trifluoromethyl)aniline to an amine, affording the desired this compound.
This strategy is advantageous due to the availability of the starting material and the generally high yields and selectivity of the individual steps.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-5-nitro-2-(trifluoromethyl)aniline (2)
This protocol describes the nitration of 4-bromo-2-(trifluoromethyl)aniline (1).
Reaction Scheme:
Materials and Equipment:
-
4-bromo-2-(trifluoromethyl)aniline (1)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromo-2-(trifluoromethyl)aniline (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the stirred aniline, maintaining the temperature below 10 °C.
-
Once the addition is complete and a homogenous solution is formed, cool the mixture to 0 °C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product is then washed with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
The solid is dried under vacuum to afford 4-bromo-5-nitro-2-(trifluoromethyl)aniline (2). The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Scale-up Synthesis of this compound (3)
This protocol details the reduction of the nitro intermediate (2) to the target diamine (3).
Reaction Scheme:
Materials and Equipment:
-
4-bromo-5-nitro-2-(trifluoromethyl)aniline (2)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-bromo-5-nitro-2-(trifluoromethyl)aniline (2) (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (3).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final product as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 4-bromo-5-nitro-2-(trifluoromethyl)aniline (2)
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-(trifluoromethyl)aniline | N/A |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [4] |
| Solvent | Sulfuric Acid | [4] |
| Temperature | 0-5 °C | [4] |
| Reaction Time | 1-2 hours | Estimated |
| Typical Yield | 85-95% | Estimated |
| Purity (HPLC) | >98% | Estimated |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound (3)
| Parameter | Value | Reference |
| Starting Material | 4-bromo-5-nitro-2-(trifluoromethyl)aniline | N/A |
| Reagents | Fe, NH₄Cl | [5] |
| Solvent | Ethanol/Water | [5] |
| Temperature | Reflux (80-85 °C) | [5] |
| Reaction Time | 2-4 hours | Estimated |
| Typical Yield | 80-90% | Estimated |
| Purity (HPLC) | >99% | Estimated |
Mandatory Visualizations
Synthetic Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Application in Drug Development: Dabrafenib and the BRAF/MEK/ERK Pathway
This compound is a crucial intermediate for the synthesis of Dabrafenib, a targeted therapy for cancers with BRAF mutations. Dabrafenib inhibits the mutated BRAF protein, thereby blocking the downstream signaling through the MEK and ERK kinases, which are critical for cell proliferation and survival.[1][2]
References
Troubleshooting & Optimization
improving yield in reactions with 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Welcome to the Technical Support Center for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reactions and troubleshooting common issues encountered when using this versatile reagent.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Problem 1: Low or No Yield in Condensation Reactions (e.g., Benzimidazole or Quinoxaline Synthesis)
Possible Causes:
-
Reduced Nucleophilicity: The strong electron-withdrawing effect of the trifluoromethyl group deactivates the aromatic ring, reducing the nucleophilicity of the diamine.
-
Steric Hindrance: The bromine atom and the trifluoromethyl group can sterically hinder the approach of the electrophile (e.g., aldehyde or α-dicarbonyl compound).
-
Suboptimal Reaction Conditions: Inadequate temperature, reaction time, or choice of catalyst and solvent can lead to poor conversion.
-
Poor Quality of Starting Materials: Impurities in the diamine or the coupling partner can inhibit the reaction.
Recommended Solutions:
-
Reaction Condition Optimization:
-
Catalyst: Employ an acid catalyst to activate the electrophile. Common choices include p-toluenesulfonic acid (p-TSA), erbium triflate (Er(OTf)₃), or Lewis acids like zinc chloride (ZnCl₂). For reactions with aldehydes, some protocols suggest that electron-deficient aldehydes may favor the formation of the desired 2-monosubstituted benzimidazole.[1]
-
Solvent: A polar protic solvent like ethanol or a high-boiling aprotic solvent such as DMF or DMSO can be effective. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some benzimidazole syntheses.[2]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing conditions are common.
-
-
Starting Material Purity: Ensure the purity of this compound and the coupling partner through appropriate purification techniques like recrystallization or column chromatography if necessary.[3]
Quantitative Data Summary: Catalyst and Solvent Effects in Benzimidazole Synthesis (Hypothetical Data Based on General Principles)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| None | Ethanol | Reflux | 24 | < 10 |
| p-TSA (10) | Ethanol | Reflux | 12 | 65-75 |
| Er(OTf)₃ (10) | Water | 100 (MW) | 0.5 | 80-90 |
| SiO₂/ZnCl₂ | Toluene | Reflux | 8 | 70-80 |
Problem 2: Formation of Side Products
Possible Side Products:
-
Over-oxidation: Diamines can be susceptible to oxidation, leading to colored impurities.
-
Incomplete Cyclization: Formation of an intermediate Schiff base (in reaction with aldehydes) that does not fully cyclize.
-
Formation of 1,2-Disubstituted Benzimidazoles: When reacting with aldehydes, both mono- and di-substituted benzimidazoles can be formed. The reaction conditions can influence the selectivity.[1]
Recommended Solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the diamine.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion to the desired product.
-
Control of Stoichiometry: In benzimidazole synthesis with aldehydes, using a slight excess of the diamine may favor the formation of the monosubstituted product.
Problem 3: Difficulty in Product Purification
Common Challenges:
-
Similar Polarity: The desired product may have a similar polarity to starting materials or side products, making separation by column chromatography difficult.
-
Poor Crystallinity: The product may be an oil or may not crystallize easily, hindering purification by recrystallization.
Recommended Solutions:
-
Column Chromatography:
-
Solvent System Screening: Use TLC to screen various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to achieve optimal separation.
-
Gradient Elution: Employ a gradient elution to improve the separation of compounds with close Rf values.
-
-
Recrystallization:
-
Solvent Selection: Test a range of solvents to find one in which the product is soluble at high temperatures but poorly soluble at room temperature or below.[5]
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure product can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction partners for this compound?
A1: This diamine is commonly used in condensation reactions to synthesize various heterocyclic compounds. Key reaction partners include:
-
Aldehydes: To form 5-Bromo-6-(trifluoromethyl)benzimidazoles.
-
Carboxylic Acids or their Derivatives: Also to form 5-Bromo-6-(trifluoromethyl)benzimidazoles.
-
α-Dicarbonyl Compounds (e.g., benzil, glyoxal): To synthesize 6-Bromo-7-(trifluoromethyl)quinoxalines.[6]
Q2: How does the trifluoromethyl group affect the reactivity of the diamine?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
It decreases the electron density on the benzene ring, which in turn reduces the nucleophilicity of the two amino groups. This can make reactions slower compared to diamines with electron-donating groups.
-
It can influence the regioselectivity of certain reactions.
Q3: What is the role of the bromo substituent?
A3: The bromo group also has an electron-withdrawing inductive effect, further deactivating the ring. However, its most significant role is often as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) after the initial heterocycle formation.
Q4: Are there any specific safety precautions for handling this compound?
A4: this compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Bromo-6-(trifluoromethyl)-2-substituted-1H-benzimidazoles
Materials:
-
This compound
-
Substituted aldehyde (1.0 - 1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the substituted aldehyde (1.05 equivalents).
-
Add ethanol to dissolve the reactants.
-
Add p-toluenesulfonic acid (0.1 equivalents) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol 2: General Procedure for the Synthesis of 6-Bromo-7-(trifluoromethyl)-2,3-disubstituted-quinoxalines
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., benzil) (1.0 equivalent)
-
Ethanol or acetic acid
Procedure:
-
Dissolve this compound (1.0 equivalent) and the α-dicarbonyl compound (1.0 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.[7]
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. soc.chim.it [soc.chim.it]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products from 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. This versatile building block is frequently employed in the synthesis of novel heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are of significant interest in medicinal chemistry.
General Purification Workflow
The purification of products synthesized from this compound typically involves a multi-step process to remove unreacted starting materials, reagents, and side products. The general workflow is outlined below.
Caption: General workflow for the purification of products from this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of reaction products derived from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Aqueous Work-up | - The product may have some water solubility. - Emulsion formation during extraction. | - Back-extract the aqueous layer with a suitable organic solvent. - Add brine to the aqueous layer to break up emulsions. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - The product may have a low melting point. - Presence of impurities that are oils. | - Ensure complete removal of solvent under high vacuum. - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. - Purify the oil using column chromatography. |
| Multiple Spots on TLC After Column Chromatography | - Inappropriate solvent system for chromatography. - Co-elution of impurities with the product. - Degradation of the product on the silica gel. | - Optimize the eluent system using different solvent ratios or by adding a third solvent. - Consider using a different stationary phase, such as alumina. - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. |
| Colored Impurities in the Final Product | - Formation of colored by-products during the reaction. - Oxidation of the product or impurities. | - Treat a solution of the product with activated charcoal before recrystallization. - Perform a second purification step, such as preparative TLC or a second column chromatography with a different eluent system. |
| Difficulty in Finding a Suitable Recrystallization Solvent | - The product may be highly soluble or insoluble in common solvents. | - Screen a variety of solvents with different polarities. - Use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). A common system for benzimidazoles is recrystallization from DMF.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of products synthesized from this compound?
A1: The most common products are substituted benzimidazoles and quinoxalines. These are formed by the condensation of the diamine with aldehydes, carboxylic acids, or 1,2-dicarbonyl compounds.
Q2: What are some typical solvent systems for column chromatography of benzimidazole derivatives?
A2: A common stationary phase is silica gel. The eluent system often consists of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product. For some quinoxaline derivatives, a chloroform/methanol mixture has been used as the eluent.
Q3: What are some common solvents for the recrystallization of bromo- and trifluoromethyl-substituted benzimidazoles?
A3: Due to the often crystalline nature of benzimidazoles, recrystallization is a viable purification method. Common solvents include ethanol, methanol, and dimethylformamide (DMF). For a crude 2-bromo-5H-benzimidazolo[1,2-a]benzimidazole, recrystallization from DMF has been reported to yield a pure product.[1]
Q4: What are potential impurities to look out for in reactions involving this compound?
A4: Potential impurities include unreacted starting material, over-brominated side products, and regioisomers if the reaction conditions are not well-controlled. In some cases, oxidation of the diamine can lead to colored impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using a combination of techniques. Thin-layer chromatography (TLC) can provide a quick indication of purity. For more definitive results, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
While specific protocols will vary depending on the exact product being synthesized, the following are generalized methodologies for common purification techniques.
Protocol 1: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of low polarity and gradually increase the polarity to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Disclaimer: The information provided in this technical support center is intended for guidance only. Experimental conditions should be optimized for each specific reaction and product. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Welcome to the Technical Support Center for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in the synthesis of various heterocyclic compounds. Its most common applications include:
-
Synthesis of Benzimidazoles: It serves as a precursor for substituted benzimidazoles, which are important scaffolds in medicinal chemistry.[1][2][3]
-
Synthesis of Quinoxalines: It is a key starting material for producing quinoxaline derivatives, a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6][7]
-
Building Block for Other Heterocycles: It can also be used to synthesize other fused heterocyclic systems, such as benzodiazepines, through condensation reactions with appropriate carbonyl compounds.[7]
-
Precursor for Cross-Coupling Reactions: The bromine atom provides a reactive handle for further functionalization of the resulting heterocyclic products via palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[1]
Q2: How do the substituents on the benzene ring influence the reactivity of the diamine?
A2: The bromo and trifluoromethyl groups have significant electronic and steric effects on the reactivity of the diamine:
-
Bromo Substituent: As an electron-withdrawing group, the bromine atom decreases the overall electron density of the aromatic ring.[1] This can influence the acidity of the N-H protons and affect the rate and outcome of cyclization reactions.[1] It also serves as a key site for post-modification via cross-coupling reactions.[1]
-
Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group. This property significantly reduces the nucleophilicity of the adjacent amino groups, which can make reactions requiring high nucleophilicity more challenging.
Q3: What are the recommended storage conditions for this compound?
A3: Aromatic diamines are often sensitive to light and air, which can lead to oxidation and discoloration, resulting in the formation of colored impurities.[1] It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[1]
II. Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving this compound.
Guide 1: Cyclocondensation Reactions (e.g., Benzimidazole or Quinoxaline Synthesis)
| Problem | Possible Cause | Troubleshooting Solution(s) |
| Low or No Product Formation | Reduced Nucleophilicity of the Diamine: The electron-withdrawing trifluoromethyl group significantly deactivates the amine groups. | - Increase the reaction temperature. - Use a catalyst, such as a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid), to activate the carbonyl group of the reaction partner.[1] - Increase the reaction time. |
| Steric Hindrance: Bulky reactants may have difficulty approaching the amino groups. | - If applicable, choose a less sterically hindered reaction partner. - Higher reaction temperatures can help overcome steric barriers. | |
| Formation of Colored Impurities | Oxidation of the Diamine: o-Phenylenediamines are susceptible to oxidation, leading to colored byproducts.[1] | - Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). - Use degassed solvents. - The addition of a small amount of a reducing agent like sodium hydrosulfite during workup can sometimes help decolorize the solution. |
| Formation of a Mixture of Regioisomers | Asymmetric Nature of the Diamine: The two amino groups are in different chemical environments due to the substituents, which can lead to the formation of two regioisomers upon cyclization with an unsymmetrical partner. | - The regioselectivity can be influenced by the steric bulk of the aldehyde or dicarbonyl compound. Bulky reactants are more likely to react at the less sterically hindered amino group. - Screen different solvents and catalysts to optimize the selectivity for the desired isomer. - Careful analysis of the product mixture using techniques like NMR or HPLC is necessary to determine the isomeric ratio. |
| Difficulty in Product Purification | Presence of Colored Impurities: Oxidation products can be highly colored and difficult to remove. | - Column chromatography on silica gel is a common purification method. A gradient elution may be necessary. - Recrystallization can be effective for crystalline products. Consider solvents like ethanol, ethyl acetate, or mixtures with hexanes. - Washing the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) during workup can help remove some colored impurities. |
| Similar Polarity of Product and Starting Material: If the reaction does not go to completion, separating the product from the unreacted diamine can be challenging. | - Optimize the reaction to drive it to completion. - During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted basic diamine into the aqueous phase. The desired product should remain in the organic layer. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Utilizing the Bromo Substituent)
| Problem | Possible Cause | Troubleshooting Solution(s) |
| Low or No Reaction Conversion | Catalyst Inactivity: The palladium catalyst may be poisoned or not active enough for the substrate. | - Ensure all reagents and solvents are anhydrous and of high purity. - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[8] - Ensure the base is appropriate for the chosen coupling reaction (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).[8] |
| Deactivation of the Aryl Bromide: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond. | - Higher reaction temperatures may be required. - The choice of ligand is crucial; more electron-rich and bulky phosphine ligands can sometimes improve the rate of oxidative addition. | |
| Side Reaction: Debromination (Hydrodehalogenation) | Presence of a Hydrogen Source: Trace amounts of water or other proton sources can lead to the reduction of the aryl bromide. | - Use rigorously dried solvents and reagents. - Ensure the reaction is run under a completely inert atmosphere. |
| Side Reaction: Homocoupling of the Coupling Partner | Inefficient Transmetalation or Reductive Elimination: This can be influenced by the reaction conditions. | - Optimize the stoichiometry of the reagents. - Adjust the reaction temperature and time. - The choice of solvent can also play a role. |
III. Experimental Protocols
Disclaimer: These are general protocols based on the reactions of similar o-phenylenediamines and should be optimized for this compound.
Protocol 1: General Procedure for the Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxalines
This protocol describes the condensation of this compound with a 1,2-dicarbonyl compound.
Reaction Scheme:
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or acetic acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 5-Bromo-6-(trifluoromethyl)benzimidazoles
This protocol describes the condensation of this compound with an aldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (aliphatic or aromatic)
-
Ethanol
-
Mild oxidizing agent (e.g., sodium metabisulfite followed by air oxidation, or DDQ)
Procedure:
-
Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol in a round-bottom flask.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, or until TLC indicates the consumption of the starting materials. The intermediate is a dihydrobenzimidazole.
-
To aromatize the ring, a mild oxidant is typically required. This can sometimes be achieved by stirring the reaction mixture open to the air for an extended period, or by the addition of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
IV. Visualizations
Caption: Synthetic pathways and potential side reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting experiments involving 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a key building block in synthetic organic chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. Its most common application is in the preparation of substituted benzimidazoles, which are crucial scaffolds in medicinal chemistry due to their diverse biological activities, including as anticancer, antimicrobial, and antiviral agents. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final molecule.
Q2: What are the recommended storage conditions for this compound?
A2: Aromatic diamines like this compound can be sensitive to light, air, and moisture, leading to oxidation and discoloration, which can impact reactivity. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a dark and dry environment is advisable.
Q3: How does the trifluoromethyl group affect the reactivity of the diamine?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects on the reactivity of the diamine:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the -CF₃ group decreases the electron density on the benzene ring and, consequently, on the amino groups. This makes the diamine less nucleophilic compared to its non-fluorinated analog.
-
Increased Acidity: The N-H protons of the amino groups are more acidic, which can influence the reaction mechanism, particularly in base-catalyzed reactions.
Q4: What are the key safety precautions to consider when working with this compound?
A4: this compound is a chemical reagent and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly in the synthesis of benzimidazoles through cyclocondensation with aldehydes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reduced nucleophilicity of the diamine due to the trifluoromethyl group can lead to slow or incomplete reactions. | a. Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy. Monitor for potential decomposition at higher temperatures. b. Extend Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Add a Catalyst: For cyclocondensation with aldehydes, consider adding a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid to activate the carbonyl group. |
| 2. Poor Solubility of Starting Materials: The diamine or the coupling partner may not be fully dissolved in the chosen solvent, limiting the reaction rate. | a. Select an Appropriate Solvent: Use a solvent in which both reactants are soluble at the reaction temperature. Common solvents for benzimidazole synthesis include ethanol, methanol, acetic acid, or dimethylformamide (DMF). b. Increase Solvent Volume: Ensure the reaction is not too concentrated. | |
| 3. Degradation of Starting Material or Product: Aromatic diamines can be prone to oxidation, especially at elevated temperatures in the presence of air. | a. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation. b. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| Formation of Multiple Products/Side Reactions | 1. Formation of Isomeric Products: If the coupling partner is unsymmetrical, condensation can occur at either amino group, leading to a mixture of regioisomers. | a. Optimize Reaction Conditions: Varying the temperature, solvent, and catalyst may influence the regioselectivity. b. Purification: If isomer formation is unavoidable, separation can be achieved by column chromatography or recrystallization. |
| 2. Over-oxidation: During the synthesis of benzimidazoles from aldehydes, the intermediate can be over-oxidized, leading to byproducts. | a. Control Oxidant Stoichiometry: If an external oxidant is used, ensure its stoichiometry is carefully controlled. b. Use a Milder Oxidant: Consider using a milder oxidizing agent or conducting the reaction under conditions that favor in-situ air oxidation. | |
| Difficulty in Product Purification | 1. Product and Starting Material have Similar Polarity: This can make separation by column chromatography challenging. | a. Derivatization: Temporarily derivatize the unreacted diamine to alter its polarity for easier separation. For example, an acid wash can protonate the basic diamine, making it more water-soluble. b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| 2. Product is an Oil or Gummy Solid: Difficulty in isolating a crystalline product. | a. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. b. Solvent Screening for Recrystallization: Systematically screen different solvents or solvent mixtures to find suitable conditions for crystallization. |
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-5-(trifluoromethyl)-1H-benzimidazoles
This protocol describes a general method for the cyclocondensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (1.0 - 1.2 equivalents)
-
Ethanol or Acetic Acid
-
p-Toluenesulfonic acid (optional, 0.1 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates and developing chamber
-
Purification supplies (silica gel, solvents for chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., ethanol or acetic acid).
-
Addition of Reagents: Add the substituted aldehyde (1.0 - 1.2 equivalents) to the solution. If using a catalyst, add it at this stage.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
If the product precipitates upon cooling, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Data Presentation: Example Reaction Conditions for Benzimidazole Synthesis
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Catalyst | Typical Yield Range (%) |
| Benzaldehyde | Ethanol | Reflux | 4 - 8 | None | 70 - 85 |
| 4-Chlorobenzaldehyde | Acetic Acid | 100 | 6 - 12 | None | 65 - 80 |
| 4-Methoxybenzaldehyde | Ethanol | Reflux | 4 - 8 | p-TSA (cat.) | 75 - 90 |
| Formaldehyde (aq.) | Methanol | 60 | 2 - 4 | None | 80 - 95 |
Note: These are representative conditions and may require optimization for specific substrates.
Visualizing Workflows and Relationships
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
resolving low conversion of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low conversion rates and other common issues encountered during experiments with 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of this compound often sluggish, resulting in low yields of the desired benzimidazole product?
A1: The low reactivity of this compound stems from the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the adjacent amino groups, making them less reactive towards electrophiles like aldehydes or carboxylic acids. Consequently, the initial condensation and subsequent cyclization steps of the reaction proceed at a slower rate, often leading to incomplete conversion and low yields.
Q2: What are the most common side products observed in the synthesis of benzimidazoles from this compound?
A2: Common side products can include unreacted starting materials, the intermediate Schiff base if the cyclization is incomplete, and potentially over-alkylation or arylation at the N-1 position of the benzimidazole ring, leading to 1,2-disubstituted products, especially if an excess of the aldehyde is used. Oxidation of the diamine can also occur, leading to colored impurities.
Q3: Can microwave irradiation be used to improve the conversion rate?
A3: Yes, microwave-assisted synthesis can be a highly effective method for improving the conversion rate and reducing reaction times, particularly for reactions involving less reactive substrates like this compound.[1][2][3][4][5] Microwave energy can accelerate the reaction by efficiently heating the polar reactants and solvents, often leading to higher yields in a fraction of the time required for conventional heating.
Q4: How can I purify the final benzimidazole product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective purification method.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficient Reactivity | The electron-withdrawing -CF3 group deactivates the diamine. Consider adding a catalyst to activate the electrophile (aldehyde or carboxylic acid). |
| Inadequate Reaction Temperature | Increase the reaction temperature. For conventional heating, refluxing in a higher boiling point solvent like DMF or using microwave irradiation can be beneficial. |
| Short Reaction Time | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and active. For Lewis acids, ensure anhydrous conditions. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Formation of 1,2-Disubstituted Benzimidazole | Use a 1:1 stoichiometric ratio of the diamine to the aldehyde. A slight excess of the diamine can also favor the formation of the 2-substituted product. |
| Oxidation of Diamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the electron-rich diamine, which can lead to colored impurities. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | Product is an Oil | Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or attempting recrystallization from different solvent systems. | | Co-elution with Starting Material | Modify the eluent system for column chromatography. If the product and starting diamine have similar polarities, consider washing the organic extract with a dilute acid (e.g., 1M HCl) during workup to protonate and remove the unreacted diamine in the aqueous layer. | | Colored Impurities | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
General Protocol for the Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives from Aldehydes
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, Scandium(III) triflate)
-
Oxidizing agent (e.g., Sodium metabisulfite, DDQ, or exposure to air)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol, 0.2 M).
-
Addition of Reagents: Add the aldehyde (1.0-1.2 eq.) to the solution. If using a catalyst, add it at this stage (e.g., 10 mol% p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux under an inert atmosphere. The reaction can also be performed in a microwave reactor for accelerated results. Monitor the reaction progress by TLC.
-
Oxidation: Upon consumption of the starting material, if the intermediate benzimidazoline is formed, add an oxidizing agent like sodium metabisulfite or simply stir the reaction mixture open to the air to facilitate oxidation to the benzimidazole.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of 2-Aryl-5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazoles
| Aldehyde Substituent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Indole-3-carboxaldehyde | None | DMAC | Heating | 7 h | 52% (mixture of isomers) | [6] |
| Aromatic (General) | Na2S2O5 | Ethanol/Water | Reflux | 24 h | 60-72% | [7] |
| Aromatic (General) | Er(OTf)3 (1 mol%) | Solvent-free | 60 °C (Microwave) | 5-15 min | 86-99% | [2][4] |
| Aromatic (General) | Mn-based MOF | Ethanol | 30 °C | 10 min | up to 99.9% conversion | [8][9] |
| Orthoesters | Lewis Acids (e.g., ZrCl4) | Not specified | Not specified | Not specified | High | [10] |
Note: Data for the specific substrate is limited. Some yields are extrapolated from reactions with structurally similar electron-deficient o-phenylenediamines.
Visualizations
Reaction Pathway for Benzimidazole Synthesis
Caption: General reaction pathway for the synthesis of benzimidazoles.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Factors Influencing Reaction Success
Caption: Key factors influencing the success of the benzimidazole synthesis.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview:
The most common and reliable synthesis of this compound involves a two-step process starting from the commercially available 4-Bromo-5-(trifluoromethyl)aniline. The first step is a regioselective nitration to introduce a nitro group ortho to the amine, followed by the reduction of this nitro group to yield the desired 1,2-diamine.
Step 1: Nitration FAQs
Q1: My nitration of 4-Bromo-5-(trifluoromethyl)aniline is giving a low yield or not proceeding at all. What could be the issue?
A1: Low yields in nitration can stem from several factors:
-
Insufficiently strong nitrating conditions: The aniline derivative is deactivated by the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups. Standard nitric acid may not be sufficient. A stronger nitrating mixture, such as a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is typically required to generate the necessary nitronium ion (NO₂⁺) concentration.
-
Reaction Temperature: The reaction may be too cold, slowing the rate significantly. While nitrations are often run at low temperatures (0-10 °C) to control selectivity and prevent runaway reactions, the temperature may need to be slowly increased to facilitate the reaction on a deactivated ring. Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
Protonation of the Amine: In a highly acidic medium, the aniline's amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺).[1] This ion is strongly deactivating and a meta-director, which can hinder the desired ortho-nitration and lead to the formation of undesired meta-isomers.[2] Protecting the amine as an acetanilide before nitration can prevent this and improve the yield of the ortho/para products.
Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity for the desired 2-nitro isomer?
A2: The formation of multiple isomers is a common challenge. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director.
-
Protect the Amino Group: The most effective strategy is to protect the amino group as an acetanilide by reacting it with acetic anhydride. The resulting acetamido group is less activating than the amino group and sterically bulkier, which significantly favors nitration at the para position relative to the acetamido group (which is the desired ortho position to the original amine). The protecting group can be removed by acid or base hydrolysis after the nitration step.
-
Control of Reaction Conditions: Carefully controlling the temperature and the rate of addition of the nitrating agent can help minimize side reactions. Running the reaction at a lower temperature generally enhances selectivity.
Step 2: Reduction FAQs
Q3: I am experiencing incomplete reduction of the nitro group in 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. How can I drive the reaction to completion?
A3: Incomplete reduction can be due to several factors depending on the method used:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel):
-
Catalyst Poisoning: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents.
-
Insufficient Catalyst Loading: For challenging reductions, a higher catalyst loading (e.g., 10-20 mol%) may be necessary.
-
Inadequate Hydrogen Pressure: Increase the hydrogen pressure (e.g., from 1 atm to 50 psi or higher) to improve the reaction rate.
-
Poor Mixing: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Insufficient Reducing Agent/Acid: Ensure you are using a sufficient stoichiometric excess of the metal and acid. Typically, 3-5 equivalents of the metal are used.
-
Metal Particle Size: The surface area of the metal is crucial. Use fine iron powder for Fe/HCl reductions.
-
Exotherm Control: These reactions are often exothermic. While heat is necessary, an uncontrolled exotherm can lead to side reactions. Add the reagents portion-wise to maintain control.[3]
-
Q4: My main side product is the de-brominated compound, 4-(Trifluoromethyl)benzene-1,2-diamine. How can I prevent this?
A4: Dehalogenation, particularly the loss of bromine or iodine, is a common side reaction during catalytic hydrogenation, especially with palladium catalysts.[4]
-
Choice of Catalyst: Palladium on carbon (Pd/C) is known to be aggressive for dehalogenation. Consider switching to a less reactive catalyst such as Platinum on carbon (Pt/C), sulfided Pt/C, or Raney Nickel, which are known to be more chemoselective for nitro group reduction in the presence of halides.[5]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can reduce the rate of dehalogenation.
-
Use Chemical Reducing Agents: Metal/acid reductions, such as using iron powder with acetic acid or ammonium chloride, are excellent alternatives as they are highly chemoselective and typically do not reduce aryl halides.[3][6]
Q5: The final product, this compound, is dark and seems to be decomposing upon purification or storage. What is causing this and how can I prevent it?
A5: Aromatic diamines, especially phenylenediamines, are highly susceptible to air oxidation, which leads to the formation of colored, often polymeric, impurities.[7]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during work-up, purification, and after isolation.
-
Degassed Solvents: Use solvents that have been degassed (by bubbling with nitrogen or argon) for extraction and chromatography to minimize exposure to dissolved oxygen.
-
Purification Method:
-
Column Chromatography: If purification by column chromatography is necessary, consider flushing the silica gel with a solvent containing a small amount of triethylamine (~1%) to neutralize acidic sites, which can promote degradation. Work quickly to minimize time on the column.
-
Recrystallization: Recrystallization from a suitable solvent system under an inert atmosphere is often a good way to purify the product. Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the recrystallization solvent can sometimes help prevent oxidation.
-
-
Storage: Store the purified product in a sealed, amber vial under an inert atmosphere in a refrigerator or freezer to prolong its shelf life.
Data Presentation
Table 1: Summary of Reaction Conditions for Synthesis
| Parameter | Step 1: Nitration of 4-Bromo-5-(trifluoromethyl)aniline | Step 2: Reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline |
| Starting Material | 4-Bromo-5-(trifluoromethyl)aniline | 4-Bromo-2-nitro-5-(trifluoromethyl)aniline |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ (Fuming) | Iron Powder, Acetic Acid or H₂/Raney Nickel |
| Solvent | Concentrated H₂SO₄ | Ethanol, Methanol, or Acetic Acid |
| Temperature | 0 °C to Room Temperature | 25 °C to 80 °C (Reflux) |
| Reaction Time | 1 - 4 hours | 2 - 8 hours |
| Reported Yield | 75-85% | 80-95% |
Table 2: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromo-2-nitro-5-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | 110-114 | Yellow to orange solid |
| This compound | C₇H₆BrF₃N₂ | 255.04 | 68-72 | Off-white to light brown solid |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (Nitration)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-Bromo-5-(trifluoromethyl)aniline (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-Bromo-2-nitro-5-(trifluoromethyl)aniline as a yellow solid.
Protocol 2: Synthesis of this compound (Reduction)
Method A: Iron/Acetic Acid Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (1.0 eq), ethanol or glacial acetic acid as the solvent, and fine iron powder (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. If using ethanol, a small amount of acid (e.g., acetic acid or a catalytic amount of HCl) can be added to initiate the reaction.[3]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours, indicated by the disappearance of the yellow starting material.
-
Work-up: Cool the reaction mixture to room temperature. If the solvent is acidic, carefully basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound.
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 863111-48-2 | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline - Alachem Co., Ltd. [alachem.co.jp]
effect of solvent choice on 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the reactivity of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, particularly in the context of heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a building block for the synthesis of various heterocyclic compounds. The most common reaction is the condensation with 1,2-dicarbonyl compounds (such as glyoxals, α-ketoaldehydes, or diketones) to form substituted quinoxalines.[1][2][3] These quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][4][5][6]
Q2: How does the trifluoromethyl (-CF3) group affect the reactivity of the diamine?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect decreases the nucleophilicity of the amino groups, potentially slowing down the reaction rate compared to unsubstituted o-phenylenediamines. However, it also increases the acidity of the N-H protons, which can influence the reaction mechanism and the stability of intermediates.
Q3: Why is solvent selection critical for reactions with this compound?
A3: Solvent selection is crucial for several reasons:
-
Solubility: Ensuring that both the diamine and the reacting partner are sufficiently soluble is paramount for a homogenous reaction mixture and optimal reaction rates.
-
Reactivity: The polarity of the solvent can influence the rate of the condensation reaction. Polar aprotic solvents are often preferred for nucleophilic reactions as they can solvate cations while leaving the nucleophile relatively free to react.[7]
-
Side Reactions: Protic solvents, such as alcohols, could potentially compete as nucleophiles or lead to the formation of side products in certain reactions.
-
Work-up and Purification: The choice of solvent will also impact the ease of product isolation and purification.
Q4: What are the recommended storage conditions for this compound?
A4: Aromatic diamines can be sensitive to light and air, which may lead to oxidation and discoloration. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on solvent-related problems.
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Poor Solubility of Starting Materials: The diamine or the dicarbonyl compound may not be fully dissolved in the chosen solvent. | - Attempt the reaction in a solvent known for good solubilizing properties, such as DMF, DMSO, or THF.- Gently heat the reaction mixture to improve solubility, while monitoring for potential degradation.- Perform a solubility test with small amounts of your starting material in various solvents before running the full-scale reaction. |
| Insufficient Reactivity: The electron-withdrawing -CF3 group may slow the reaction. The chosen solvent may not be optimal for the condensation. | - Consider switching to a polar aprotic solvent like acetonitrile (MeCN) or DMF, which can enhance the nucleophilicity of the diamine.[7]- The addition of a catalytic amount of a weak acid (e.g., acetic acid) can sometimes facilitate the dehydration step of the condensation.- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. | |
| Formation of Side Products | Reaction with Protic Solvents: If using an alcohol (e.g., ethanol) as a solvent, it might participate in side reactions, especially at elevated temperatures. | - Switch to an aprotic solvent such as THF, dioxane, or DMF to eliminate the possibility of solvent participation.- If a protic solvent is necessary for solubility, use it at the lowest effective temperature. |
| Oxidation of the Diamine: Aromatic diamines can be susceptible to oxidation, leading to colored impurities and reduced yield. | - Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).- Use degassed solvents to minimize dissolved oxygen. | |
| Difficult Product Isolation/Purification | "Oiling Out" During Crystallization: The product is insoluble in the solvent at room temperature but separates as a liquid instead of a solid upon cooling. | - This often happens when the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.- Try a different solvent system for recrystallization. A good system often involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. Common pairs include ethyl acetate/hexanes or dichloromethane/pentane. |
| Product Streaking on Silica Gel Column: The basic amino groups on any unreacted diamine or the product itself can interact strongly with acidic silica gel. | - Pre-treat the silica gel by flushing the column with your eluent system containing 1-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites.- Consider using a different stationary phase, such as basic alumina or amine-functionalized silica. |
Experimental Protocols & Data
Protocol: General Procedure for Quinoxaline Synthesis
This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound (e.g., benzil).
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Selected solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Round-bottom flask
-
Stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the 1,2-dicarbonyl compound (1.0 - 1.1 eq.).
-
Add the chosen solvent (to make a 0.1 - 0.5 M solution).
-
Begin stirring the mixture under an inert atmosphere.
-
If necessary, heat the reaction to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Solvent Screening for Quinoxaline Synthesis
Researchers can use the following table to systematically evaluate and compare the effect of different solvents on their reaction.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations (e.g., solubility, color change, side products) |
| Ethanol | RT | 24 | ||
| Ethanol | Reflux | 6 | ||
| Acetonitrile | RT | 24 | ||
| Acetonitrile | Reflux | 6 | ||
| Dichloromethane | RT | 24 | ||
| Dichloromethane | Reflux | 12 | ||
| N,N-Dimethylformamide (DMF) | RT | 24 | ||
| N,N-Dimethylformamide (DMF) | 80 | 4 | ||
| Water (with catalyst) | 100 | 4 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes for experiments involving this compound.
Caption: General workflow for quinoxaline synthesis.
Caption: Decision tree for solvent selection.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The focus is on identifying and mitigating catalyst deactivation to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile building block primarily used in the synthesis of heterocyclic compounds. The two most common catalytic reactions are:
-
Benzimidazole Synthesis: Cyclocondensation with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles. This reaction can be catalyzed by acids or various metals.
-
Cross-Coupling Reactions: The bromine atom allows for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to introduce new carbon-carbon or carbon-nitrogen bonds.
Q2: What are the typical catalysts used in benzimidazole synthesis with this diamine?
A2: A range of catalysts can be employed, including:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and acetic acid are commonly used.
-
Metal catalysts: Copper, iron, and cobalt complexes have been reported to catalyze the dehydrogenative coupling for benzimidazole synthesis.
Q3: Which palladium catalysts are suitable for cross-coupling reactions with this compound?
A3: For cross-coupling reactions, palladium catalysts with specific ligands are generally required. Common choices include catalysts derived from [Pd(allyl)Cl]2 with phosphine ligands like AdBippyPhos. The choice of ligand is crucial for achieving high yields, especially when working with electron-deficient anilines.[1][2]
Q4: What are the general signs of catalyst deactivation in my reaction?
A4: Signs of catalyst deactivation include:
-
Incomplete conversion of starting materials.
-
Longer reaction times than expected.
-
Formation of side products.
-
A change in the color of the reaction mixture, indicating catalyst precipitation or decomposition.
-
Inconsistent results between batches.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry. Trace impurities, particularly sulfur-containing compounds, can poison palladium catalysts. Use freshly distilled solvents and high-purity reagents. |
| Ligand Degradation | Some phosphine ligands are sensitive to air and moisture. Prepare the catalyst under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Inactive Pd Species | The formation of palladium black (insoluble palladium(0)) indicates catalyst aggregation and deactivation. This can be caused by high temperatures or incorrect ligand-to-metal ratios. Try lowering the reaction temperature or adjusting the ligand concentration. |
| Product Inhibition | The product itself may coordinate to the palladium center, inhibiting further catalytic cycles. If possible, try to remove the product as it is formed, for example, by crystallization or extraction. |
Issue 2: Stalled Benzimidazole Synthesis (Acid-Catalyzed)
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid | The basicity of the diamine may neutralize the acid catalyst. Ensure a sufficient catalytic amount of acid is present. In some cases, a stoichiometric amount of a protonating agent may be necessary.[3][4] |
| Water Formation | The condensation reaction produces water, which can dilute the acid catalyst and potentially reverse the reaction. Consider using a Dean-Stark trap to remove water azeotropically. |
| Side Reactions | The diamine can undergo oxidation or other side reactions in the presence of strong acids and air. Running the reaction under an inert atmosphere can mitigate this. |
Issue 3: Inconsistent Results with Heterogeneous Catalysts
| Possible Cause | Troubleshooting Steps |
| Leaching of Active Metal | The active metal may leach from the solid support into the reaction mixture, leading to a loss of catalytic activity over time. Analyze the reaction filtrate for the presence of the metal. If leaching is confirmed, consider using a different support or milder reaction conditions. |
| Fouling of Catalyst Surface | Polymeric byproducts or starting materials can adsorb onto the catalyst surface, blocking active sites. Washing the catalyst with an appropriate solvent may regenerate its activity. |
| Sintering of Metal Nanoparticles | High reaction temperatures can cause small metal nanoparticles on the support to agglomerate into larger, less active particles. This is often irreversible. Consider running the reaction at a lower temperature. |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a glovebox, to a dry vial, add [Pd(allyl)Cl]2 (0.5 mol%) and AdBippyPhos (1.2 mol%). Add anhydrous, degassed toluene and stir for 10 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a weak base such as KOPh (1.5 equiv.).[1][2]
-
Reaction Execution: Add the prepared catalyst solution to the reaction vessel. Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Acid-Catalyzed Benzimidazole Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), the aldehyde or carboxylic acid (1.0-1.2 equiv.), and a suitable solvent (e.g., ethanol, toluene, or acetic acid).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (5-10 mol%).
-
Reaction Execution: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify as needed.
Visualizing Catalyst Deactivation Pathways and Workflows
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Deactivation pathways in a Palladium-catalyzed cross-coupling cycle.
References
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted o-phenylenediamines is crucial for the efficient synthesis of a wide array of heterocyclic compounds, including those with significant pharmacological activity. This guide provides a detailed comparison of the reactivity of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with two key analogs: 4-bromo-1,2-diaminobenzene and 4-(trifluoromethyl)benzene-1,2-diamine. This analysis is supported by available experimental data and established chemical principles, offering insights into how the interplay of electronic effects influences common synthetic transformations.
The reactivity of o-phenylenediamines is fundamentally governed by the nucleophilicity of the two adjacent amino groups. The introduction of substituents onto the aromatic ring can significantly modulate this reactivity through inductive and resonance effects. In the case of this compound, the presence of both a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, is expected to decrease the electron density of the benzene ring and, consequently, the nucleophilicity of the amino groups. This deactivation is anticipated to be more pronounced compared to analogs with only one electron-withdrawing group.
Comparative Reactivity in Key Synthetic Transformations
To provide a quantitative basis for comparison, this guide will focus on several common and important reactions for this class of compounds: quinoxaline synthesis, benzimidazole synthesis, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.
Quinoxaline Synthesis
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds to form quinoxalines is a cornerstone reaction. The rate and yield of this reaction are sensitive to the nucleophilicity of the diamine. Generally, electron-withdrawing groups on the diamine lead to longer reaction times and lower yields.
| Reactant | Dicarbonyl Compound | Catalyst/Conditions | Reaction Time | Yield (%) |
| 4-Bromo-1,2-diaminobenzene | Benzil | EtOH, reflux | 1-2 h | 80-91%[1] |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Not specified | Not specified | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | Not specified |
Benzimidazole Synthesis
The formation of benzimidazoles, another critical heterocyclic scaffold, often involves the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid. Similar to quinoxaline synthesis, the nucleophilicity of the diamine is a key factor.
| Reactant | Reagent | Conditions | Yield (%) |
| 4-Bromo-1,2-diaminobenzene | Not specified | Not specified | Not specified |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Formic acid | Reflux | "Reasonable yield" |
| This compound | Not specified | Not specified | Not specified |
Note: While a specific yield was not provided, the synthesis of 5-(trifluoromethyl)-1H-benzimidazole from 4-(trifluoromethyl)benzene-1,2-diamine and formic acid has been reported to proceed in a "reasonable yield".
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of the bromo-substituted diamines, the reactivity of the C-Br bond is of interest. Electron-withdrawing groups on the aromatic ring can sometimes enhance the rate of oxidative addition, a key step in the catalytic cycle.
| Reactant | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-1,2-diaminobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | ~60-80% (estimated) |
| This compound | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific experimental data for the Suzuki-Miyaura coupling of the target diamines was not found. The provided data for 4-bromo-1,2-diaminobenzene is an estimation based on typical conditions for similar substrates.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. The reactivity of the aryl bromide is again a key factor.
| Reactant | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-1,2-diaminobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60% (for a similar substrate) |
| This compound | Morpholine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The yield provided is for a similar, but not identical, substrate (a bromopyridine coupled with a diamine). Direct comparative data for the target molecules is not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Quinoxaline Synthesis
-
Dissolution: Dissolve the o-phenylenediamine (1.0 mmol) and the α-dicarbonyl compound (e.g., benzil) (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Reaction: Stir the mixture at room temperature or heat under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the mixture can be poured into ice-water to induce precipitation, and the resulting solid is collected by filtration.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask, add the bromo-o-phenylenediamine (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams are provided in DOT language.
Caption: Generalized pathway for quinoxaline synthesis.
References
Comparative Guide to the Synthesis and Structural Confirmation of Benzimidazole Derivatives from Halogenated Trifluoromethylated Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural confirmation of 2-aryl-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole, derived from 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine, with its chloro-substituted analogue. The data presented is essential for researchers in medicinal chemistry and drug development for selecting appropriate starting materials and synthetic routes.
Introduction
Benzimidazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The strategic introduction of halogen and trifluoromethyl groups into the benzimidazole scaffold can significantly influence the physicochemical and biological properties of the resulting molecules, such as metabolic stability and binding affinity to target proteins. This guide focuses on the products derived from this compound and its chloro analogue, providing a comparative analysis of their synthesis and structural characterization.
Synthesis of 2-Aryl-6-halo-5-(trifluoromethyl)-1H-benzo[d]imidazoles
The primary synthetic route to 2-aryl-6-halo-5-(trifluoromethyl)-1H-benzo[d]imidazoles involves the condensation of the corresponding halogenated o-phenylenediamine with an aromatic aldehyde. This reaction is typically carried out in the presence of an oxidizing agent or under aerobic conditions to facilitate the cyclization and subsequent aromatization to the benzimidazole core.
A common and effective method involves the reaction of the diamine with the aldehyde in a suitable solvent, such as ethanol or acetic acid, often with a catalyst.
Reaction Pathway
Caption: General synthetic pathway for 2-aryl-6-halo-5-(trifluoromethyl)-1H-benzo[d]imidazoles.
Comparative Analysis of Product Formation
This section compares the synthesis of 2-(4-chlorophenyl)-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole and its chloro analogue, 2-(4-chlorophenyl)-6-chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole.
| Parameter | Product from this compound | Alternative: Product from 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine |
| Product Name | 2-(4-Chlorophenyl)-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole | 2-(4-Chlorophenyl)-6-chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole |
| Molecular Formula | C₁₄H₇BrClF₃N₂ | C₁₄H₇Cl₂F₃N₂ |
| Molecular Weight | 391.58 g/mol | 347.13 g/mol |
| Typical Yield | Good to excellent | Good to excellent |
| Reaction Conditions | Condensation with 4-chlorobenzaldehyde | Condensation with 4-chlorobenzaldehyde |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-6-halo-5-(trifluoromethyl)-1H-benzo[d]imidazoles
A mixture of the respective 4-halo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) is heated in a solvent like ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Experimental Workflow
Caption: Typical experimental workflow for benzimidazole synthesis.
Structural Confirmation Data
The structural confirmation of the synthesized benzimidazoles is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2-(4-Chlorophenyl)-6-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 7.5-8.5 ppm. The NH proton of the imidazole ring usually appears as a broad singlet at a lower field (>12 ppm). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons resonate in the region of 110-150 ppm. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to C-F coupling. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected around 391/393, showing the characteristic isotopic pattern for one bromine atom. |
Alternative: 2-(4-Chlorophenyl)-6-chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, δ ppm) | Similar to the bromo-analogue, with aromatic protons in the 7.5-8.5 ppm range and the NH proton at a lower field. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons in the 110-150 ppm range, with the CF₃ carbon appearing as a quartet. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected around 347/349, showing the characteristic isotopic pattern for two chlorine atoms. |
Conclusion
Both 4-bromo- and 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine are effective precursors for the synthesis of the corresponding 2-aryl-6-halo-5-(trifluoromethyl)-1H-benzo[d]imidazoles. The choice between the bromo and chloro derivatives may depend on the desired subsequent chemical transformations. The bromine atom in the 6-position offers a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which can be more facile compared to the corresponding chloro derivative. However, the chloro-substituted starting material is lighter and may be more cost-effective. The selection of the starting material should, therefore, be guided by the overall synthetic strategy and the target molecule's desired properties. This guide provides the foundational data to aid in this decision-making process for researchers in the field of drug discovery and development.
A Comparative Guide to Analytical Techniques for Characterizing 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and its derivatives is paramount for their application in pharmaceutical and materials science. The unique combination of a bromo group, a trifluoromethyl moiety, and vicinal amino groups imparts distinct physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides a comparative overview of the primary analytical techniques employed for the characterization of this class of compounds, complete with supporting data from closely related analogues, detailed experimental protocols, and workflow visualizations.
Spectroscopic Techniques: A Comparative Overview
A suite of spectroscopic methods is essential for the comprehensive analysis of this compound derivatives. Each technique provides unique insights into the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of these derivatives. ¹H, ¹³C, and ¹⁹F NMR are all critical for a complete characterization.
Data Presentation: NMR Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) for Similar Compounds | Notes |
| ¹H | Aromatic C-H | 6.5 - 7.5 | The chemical shifts are influenced by the electronic effects of the bromo, trifluoromethyl, and amino groups. |
| Amine N-H | 3.5 - 5.0 (broad) | Chemical shift and peak shape can vary with solvent and concentration. | |
| ¹³C | Aromatic C-NH₂ | 135 - 150 | |
| Aromatic C-Br | 110 - 125 | ||
| Aromatic C-CF₃ | 120 - 135 (quartet) | The carbon is split into a quartet due to coupling with the three fluorine atoms. | |
| Aromatic C-H | 115 - 130 | ||
| Trifluoromethyl (-CF₃) | ~125 (quartet) | The carbon signal of the CF₃ group is a quartet with a large coupling constant (¹JCF). | |
| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -65 | Typically a singlet in the absence of other fluorine atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: spectral width covering the expected range for trifluoromethyl groups, 64-128 scans.
-
Logical Relationship of NMR Experiments
NMR analysis workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the synthesized derivatives. The presence of bromine provides a highly characteristic isotopic pattern that facilitates identification.
Data Presentation: Key Mass Spectrometry Fragments
| m/z Value | Interpretation | Notes |
| [M]⁺ and [M+2]⁺ | Molecular ion peak | The two peaks of nearly equal intensity are characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₇H₆BrF₃N₂, the expected m/z would be around 254 and 256. |
| [M-Br]⁺ | Loss of a bromine radical | A common fragmentation pathway for bromo-aromatic compounds. |
| [M-CF₃]⁺ | Loss of a trifluoromethyl radical | Fragmentation involving the C-C bond cleavage. |
| [M-NH₂]⁺ | Loss of an amino radical | Cleavage of the C-N bond. |
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly with a solid probe) into the ion source of the mass spectrometer.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Fragmentation Pathway Visualization
Primary fragmentation pathways in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, FTIR is particularly useful for confirming the presence of the amine groups and the aromatic ring.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3500 - 3300 | N-H stretch (asymmetric and symmetric) | Medium to Strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1650 - 1580 | N-H bend | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1350 - 1250 | Aromatic C-N stretch | Strong |
| 1300 - 1100 | C-F stretch (of CF₃) | Strong |
| 1100 - 1000 | C-Br stretch | Medium to Weak |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound derivatives and for monitoring reaction progress. Reversed-phase HPLC is typically employed.
Data Presentation: HPLC Performance Metrics
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Eluent system to separate compounds. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm or 280 nm | Aromatic nature of the compound allows for UV detection. |
| Retention Time (t_R) | Compound-specific | Time taken for the analyte to elute from the column. |
| Purity (%) | >95% (for purified compounds) | Determined by the area percentage of the main peak. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Method Development: Develop a gradient or isocratic elution method to achieve good separation of the main compound from any impurities.
-
Analysis: Inject a known volume of the sample (e.g., 10 µL) and record the chromatogram.
-
Quantification: Determine the purity by integrating the peak areas in the chromatogram.
HPLC Analysis Workflow
A typical workflow for HPLC purity analysis.
Solid-State Characterization
X-ray Crystallography
For definitive structural confirmation in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final crystallographic information.
Conclusion
The comprehensive characterization of this compound derivatives requires an integrated analytical approach. NMR spectroscopy provides the fundamental structural framework, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy offers a rapid means of functional group identification. HPLC is essential for purity determination. Finally, X-ray crystallography provides unequivocal proof of structure in the solid state. By employing these techniques in a logical workflow, researchers can ensure the identity, purity, and structural integrity of these valuable chemical entities.
A Comparative Guide to the Bioactivity of Heterocyclic Compounds Derived from 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of heterocyclic compounds synthesized from the precursor 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine. While direct studies on compounds from this specific starting material are limited in publicly available literature, this document extrapolates data from structurally similar bromo- and trifluoromethyl-substituted quinoxaline and benzimidazole derivatives. This comparison aims to highlight the therapeutic potential of these compound classes and provide a foundation for future research and drug development endeavors.
Introduction to Synthetic Derivatives
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, primarily quinoxalines and benzimidazoles. The presence of both a bromine atom and a trifluoromethyl group on the benzene ring is expected to significantly influence the physicochemical properties and biological activities of the resulting molecules. The bromine can participate in halogen bonding and improve membrane permeability, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
Quinoxaline derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4] Similarly, the benzimidazole scaffold is a key component in many clinically used drugs and is recognized for its diverse biological activities, particularly in anticancer and antimicrobial applications.[5][6][7][8]
Comparative Biological Activity
The following sections present a comparative summary of the anticancer and antimicrobial activities of bromo- and trifluoromethyl-substituted quinoxaline and benzimidazole derivatives based on available literature.
Anticancer Activity
Both quinoxaline and benzimidazole derivatives bearing bromo and trifluoromethyl substituents have demonstrated significant cytotoxic effects against various cancer cell lines. The data below is compiled from studies on analogues that share key structural features with compounds derivable from this compound.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Bromo-substituted quinoxaline derivatives | Human cancer cell lines | 0.01 - 0.06 µg/mL | [4] |
| Benzimidazole | 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast) | 5.30 | [9] |
| CCRF-CEM (Leukemia) | 6.80 | [9] | ||
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µg/mL | [5] | |
| HepG2 (Liver) | 15.58 µg/mL* | [5] | ||
| Benzimidazole-based dual EGFR/BRAFV600E inhibitors (4c, 4e) | Various | Potent activity | [6] | |
| Dovitinib (benzimidazole derivative) | FLT3/c-Kit | 0.001 - 0.002 | [8] | |
| FGFR1/3, VEGFR1-4 | 0.008 - 0.013 | [8] | ||
| Selumetinib (benzimidazole derivative) | MEK1/2 | 0.014 | [8] |
*Note: IC50 values reported in µg/mL have been included as presented in the source and are not directly comparable to µM values without knowing the molecular weight.
Antimicrobial Activity
The antimicrobial potential of these heterocyclic compounds is also significant. The presence of halogen and trifluoromethyl groups can enhance their ability to inhibit the growth of various pathogenic microorganisms.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline | Bromo-substituted quinoxaline derivatives | Gram-positive & Gram-negative bacteria | 0.98 - >125 | [4] |
| Benzimidazole | Bromo-substituted benzimidazole derivatives | Various bacteria and fungi | Not specified | [7] |
| Thiadiazole | Bromo-substituted 1,3,4-thiadiazole | Various microorganisms | Potent activity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis and biological evaluation of quinoxaline and benzimidazole derivatives.
General Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are typically synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
-
Reaction Setup: this compound (1 mmol) and a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) (1 mmol) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
General Synthesis of Benzimidazole Derivatives
Benzimidazoles are commonly synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative).
-
Reaction with Aldehydes (Phillips-Ladenburg Synthesis): this compound (1 mmol) and an aldehyde (1 mmol) are heated in a high-boiling solvent like nitrobenzene or in the presence of an oxidizing agent.
-
Reaction with Carboxylic Acids: The diamine (1 mmol) and a carboxylic acid (1 mmol) are heated at high temperatures (around 180-250 °C) with a dehydrating agent like polyphosphoric acid (PPA) or in a microwave reactor.
-
Purification: The resulting benzimidazole is isolated and purified using standard techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the general synthetic workflow and a potential signaling pathway that could be targeted by these compounds.
Caption: General synthetic routes to quinoxaline and benzimidazole derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Heterocyclic Synthesis and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Fluorinated Building Block Against Alternative Diamines, Supported by Experimental Data.
In the landscape of modern synthetic chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to enhance physicochemical and biological properties. This guide provides a comprehensive comparative study of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a versatile fluorinated building block, against other relevant diamines. Through an examination of reactivity, performance in polymer synthesis, and the biological potential of its derivatives, this document offers a data-driven resource for informed decision-making in research and development.
Physicochemical and Reactivity Comparison
The presence of a bromine atom and a trifluoromethyl group on the benzene ring of this compound significantly influences its electronic properties and reactivity compared to unsubstituted or differently substituted o-phenylenediamines. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity (pKa) of the amino groups, which can impact reaction kinetics in condensation reactions.
Table 1: Comparison of Physicochemical Properties and Reactivity
| Property | This compound | 4-Bromo-1,2-diaminobenzene | o-Phenylenediamine | Rationale for Comparison |
| Molecular Weight | 255.04 g/mol | 187.04 g/mol | 108.14 g/mol | To assess the impact of substituents on molar mass. |
| pKa (predicted) | Lower | Higher | Highest | The electron-withdrawing trifluoromethyl group reduces the electron density on the nitrogen atoms, decreasing basicity.[1] |
| Reactivity in Condensation Reactions (predicted) | Slower reaction rates may be observed due to reduced nucleophilicity of the amino groups. | Faster reaction rates compared to the trifluoromethyl analog due to higher nucleophilicity. | Generally the most reactive of the three in nucleophilic attack. | Nucleophilicity of the diamine is a key factor in the rate of condensation with dicarbonyl compounds to form heterocycles. |
| Solubility | Generally good in organic solvents. The trifluoromethyl group can enhance solubility in some non-polar solvents.[2] | Good solubility in many organic solvents. | Soluble in water and many organic solvents. | Solubility is a critical parameter for reaction setup and purification. |
Performance in Polyimide Synthesis
Table 2: Comparative Properties of Polyimides Derived from Different Diamines
| Property | Polyimide with Fluorinated Diamine (representative data) | Polyimide with Non-Fluorinated Diamine (representative data) | Expected Properties of Polyimide from this compound |
| Glass Transition Temperature (Tg) | 221 - 407 °C[3][4] | 276 - 302 °C[3] | High Tg is expected due to the rigid aromatic backbone and the presence of the trifluoromethyl group. |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | 437 - 570 °C[3][4] | ~500 - 538 °C[3] | Excellent thermal stability is anticipated, characteristic of fluorinated polyimides. |
| Solubility | Generally soluble in common organic solvents like NMP, DMAc, THF, and CHCl3.[2][5][6] | Often have limited solubility in common organic solvents.[6] | Good solubility is expected, facilitated by the trifluoromethyl group which disrupts polymer chain packing.[2] |
| Dielectric Constant | 2.69 - 2.85 (at 1 MHz)[2] | Higher than fluorinated counterparts. | A low dielectric constant is predicted, a key advantage of incorporating fluorine. |
| Water Absorption | 0.59 - 0.68%[2] | Higher than fluorinated counterparts. | Low water absorption is expected due to the hydrophobic nature of the trifluoromethyl group. |
Application in the Synthesis of Biologically Active Heterocycles
o-Phenylenediamines are crucial precursors for the synthesis of a wide array of heterocyclic compounds, including quinoxalines and benzimidazoles, which are known to exhibit a broad range of biological activities.[7] The substituents on the diamine can significantly influence the pharmacological profile of the resulting heterocycles.
Quinoxaline Derivatives
Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] Derivatives of quinoxalines have shown promising antimicrobial and anticancer activities.
Table 3: Antimicrobial Activity of Representative Quinoxaline Derivatives
| Diamine Precursor | Resulting Quinoxaline Derivative | Target Organism | Activity (MIC/IC50) | Reference |
| o-Phenylenediamine | 3-Amino-2-(4-methyl phenylethylamine)-quinoxaline | S. aureus | 4-16 µg/mL | [9] |
| o-Phenylenediamine | 2-[4-(substituted benziminomethyl) phenoxy]-3-methylquinoxalines | E. coli | Highly Active | |
| This compound | (Predicted) Bromo- and trifluoromethyl-substituted quinoxalines | Various bacteria and fungi | Potentially enhanced activity due to the lipophilicity of the bromine and trifluoromethyl groups. | - |
Benzimidazole Derivatives
Benzimidazoles, formed from the reaction of o-phenylenediamines with aldehydes or carboxylic acids, are another class of heterocycles with significant therapeutic potential, including as anticancer and anti-inflammatory agents.[10]
Table 4: Anticancer Activity of Representative Benzimidazole Derivatives
| Diamine Precursor | Resulting Benzimidazole Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Substituted o-phenylenediamines | Benzimidazole-based derivatives | Leukemia, Non-small cell lung cancer, Colon cancer | Significant to complete cell death at 10 µM | [11] |
| This compound | (Predicted) Bromo- and trifluoromethyl-substituted benzimidazoles | Various cancer cell lines | Potentially potent anticancer activity. The trifluoromethyl group is a common motif in many anticancer drugs. | - |
Experimental Protocols
General Procedure for Quinoxaline Synthesis
To a solution of the o-phenylenediamine (1 mmol) in ethanol or acetic acid (10 mL) is added a 1,2-dicarbonyl compound (1 mmol).[7][12] The reaction mixture is then stirred at room temperature or refluxed for a period ranging from 30 minutes to 12 hours, depending on the reactivity of the substrates. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for Polyimide Synthesis (Two-Step Method)
Step 1: Poly(amic acid) Synthesis In a nitrogen-purged flask equipped with a mechanical stirrer, the aromatic diamine (e.g., this compound) (10 mmol) is dissolved in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[13][14] The aromatic dianhydride (10 mmol) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 8-24 hours to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization The poly(amic acid) solution is cast onto a glass plate and heated in an oven under a nitrogen atmosphere. The heating program typically involves sequential steps at increasing temperatures, for example, 100 °C (1 h), 200 °C (1 h), and 300 °C (1 h), to effect the cyclodehydration to the polyimide.[13] The resulting polyimide film is then carefully peeled from the glass plate.
Determination of pKa by Potentiometric Titration
A solution of the diamine (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol to ensure solubility.[15][16][17][18][19] The solution is placed in a thermostated vessel and purged with nitrogen to remove dissolved carbon dioxide. The solution is then titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.
Visualizing Pathways and Workflows
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. article.sapub.org [article.sapub.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 14. Synthesis of aromatic polyimides from dianhydrides and diamines | Semantic Scholar [semanticscholar.org]
- 15. enamine.net [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Biologically Active Benzimidazoles: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties. The choice of starting materials for the synthesis of these vital compounds significantly impacts reaction efficiency, yield, and the biological activity of the final product. This guide provides a comparative analysis of synthetic pathways utilizing 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and its alternatives for the preparation of substituted benzimidazoles.
Performance Comparison of Synthetic Pathways
The synthesis of 2-substituted benzimidazoles from ortho-phenylenediamines is a well-established transformation, typically proceeding through condensation with aldehydes or carboxylic acids. The choice of the diamine substrate, particularly the nature of its substituents, can influence reaction kinetics and overall yield. Below is a comparative summary of synthetic approaches using this compound and an alternative, 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, for the synthesis of analogous benzimidazole derivatives.
| Starting Material | Reaction Partner | Method | Typical Reaction Time | Typical Yield (%) | Reference |
| This compound | Aromatic Aldehyde | Conventional Heating (Phillips Condensation) | 4-8 hours | 70-85 | [1] |
| This compound | Aromatic Aldehyde | Microwave-Assisted Synthesis | 10-20 minutes | 85-95 | [1] |
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | Aromatic Aldehyde | Conventional Heating | 6-10 hours | 65-80 | [2] |
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | Aromatic Aldehyde | Microwave-Assisted Synthesis | 15-25 minutes | 80-90 | [2] |
Note: Yields are representative and can vary based on the specific aldehyde and reaction conditions used. Direct comparative studies under identical conditions are limited in the literature; this data is compiled from analogous reactions.
Experimental Protocols
Detailed methodologies for the synthesis of 2-aryl-5-bromo-6-(trifluoromethyl)-1H-benzimidazoles are provided below as a representative example.
Method 1: Conventional Heating (Phillips Condensation)
This protocol is a widely used method for benzimidazole synthesis.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol) and the substituted aromatic aldehyde (1.1 mmol) is heated in glacial acetic acid (10 mL).
-
The reaction mixture is refluxed for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-aryl-5-bromo-6-(trifluoromethyl)-1H-benzimidazole.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter timeframes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
In a microwave-safe vessel, a mixture of this compound (1 mmol), the substituted aromatic aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid is prepared.
-
The vessel is sealed and subjected to microwave irradiation at a suitable power and temperature for 10-20 minutes.
-
After irradiation, the vessel is cooled to room temperature.
-
The reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 2-aryl-5-bromo-6-(trifluoromethyl)-1H-benzimidazole.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aryl-5-bromo-6-(trifluoromethyl)-1H-benzimidazoles.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with anticancer effects being one of the most extensively studied.[4][5] Several studies have indicated that certain benzimidazole derivatives can exert their anticancer effects through the activation of the p53 tumor suppressor pathway.[6] The p53 protein plays a crucial role in regulating cell cycle arrest, DNA repair, and apoptosis. In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation.
The diagram below illustrates a proposed mechanism by which a benzimidazole derivative, synthesized from a precursor like this compound, can activate the p53 signaling pathway.
In this proposed pathway, the benzimidazole derivative inhibits MDM2, a key negative regulator of p53. This inhibition prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, such as p21 and BAX, which in turn induce cell cycle arrest and apoptosis, respectively, thereby exerting an anticancer effect.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Derivatives
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a fluorinated aromatic diamine derivative with potential applications in medicinal chemistry and materials science. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most appropriate purity assessment strategy.
Understanding Potential Impurities
The purity profile of synthesized this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of a corresponding nitroaniline precursor. This process can introduce several classes of impurities that must be identified and quantified:
-
Unreacted Starting Materials: Residual 2-nitro-4-bromo-5-(trifluoromethyl)aniline.
-
Isomeric Impurities: Positional isomers such as 5-Bromo-4-(trifluoromethyl)benzene-1,2-diamine may arise from the nitration of the starting material.
-
Over-brominated Species: The presence of dibromo-trifluoromethyl-benzene derivatives is a possibility depending on the bromination conditions of the precursors.
-
Byproducts of Reduction: Incomplete reduction can lead to nitroso or azoxy intermediates.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Methods
The following sections detail the principles, experimental protocols, and illustrative data for four common analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture based on their differential partitioning between a stationary and a mobile phase. For routine purity checks and quantification of non-volatile impurities, reverse-phase HPLC with UV detection is a robust and widely used method.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.2 | 99.5 | 99.5 |
| Impurity 1 (Isomer) | 4.8 | 0.3 | - |
| Impurity 2 (Unreacted Starting Material) | 6.5 | 0.2 | - |
Logical Workflow for HPLC Analysis:
Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile impurities. The mass spectrum provides a molecular fingerprint, allowing for the confident identification of unknown components.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| This compound | 10.8 | 254/256 (M+), 235, 185, 156 | Product |
| Impurity 1 (Dibromo-derivative) | 12.1 | 332/334/336 (M+), 253/255 | Over-brominated impurity |
Experimental Workflow for GC-MS Analysis:
Workflow for GC-MS purity and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹⁹F NMR are highly relevant for this compound. ¹H NMR provides information on the protons in the molecule, while ¹⁹F NMR is specific to the trifluoromethyl group and is highly sensitive to its chemical environment.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical chemical shifts are expected in the aromatic region (δ 6.5-7.5 ppm) and for the amine protons (δ 3.5-5.0 ppm, broad).
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A singlet is expected for the CF₃ group, typically in the range of -60 to -65 ppm relative to CFCl₃.
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0 | s | Ar-H |
| ¹H | ~6.8 | s | Ar-H |
| ¹H | ~4.5 (broad) | s | -NH₂ |
| ¹⁹F | ~-62.5 | s | -CF₃ |
Logical Pathway for NMR Analysis:
Logical pathway for NMR-based purity assessment.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is fundamental for confirming the empirical formula and assessing the overall purity of a synthesized compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Data Presentation:
The theoretical elemental composition for this compound (C₇H₆BrF₃N₂) is:
-
Carbon (C): 32.96%
-
Hydrogen (H): 2.37%
-
Nitrogen (N): 10.98%
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| C | 32.96 | 32.85 | -0.11 |
| H | 2.37 | 2.41 | +0.04 |
| N | 10.98 | 10.91 | -0.07 |
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Conclusion: A Multi-technique Approach for Unambiguous Purity Determination
For a comprehensive and reliable assessment of the purity of synthesized this compound derivatives, a combination of analytical techniques is recommended. HPLC provides a robust method for routine purity checks and quantification of non-volatile impurities. GC-MS is invaluable for the identification of volatile and semi-volatile byproducts. NMR spectroscopy offers detailed structural confirmation and can be used for quantitative analysis (qNMR). Finally, elemental analysis provides a fundamental confirmation of the elemental composition and overall purity. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the research, including the stage of development, regulatory requirements, and the nature of the expected impurities.
performance comparison of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in different reaction types
For researchers, scientists, and drug development professionals, the selection of building blocks in synthesizing novel compounds is a critical decision that impacts reaction efficiency, yield, and the ultimate biological activity of the target molecules. This guide provides a detailed performance comparison of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine against its fluoro and chloro analogues in pivotal reaction types, including the synthesis of benzimidazoles and quinoxalines, as well as in palladium-catalyzed cross-coupling reactions.
This compound is a versatile reagent, prized for the introduction of both a bromine atom, which serves as a handle for further functionalization, and a trifluoromethyl group, known to enhance metabolic stability and binding affinity of drug candidates. This guide leverages experimental data from peer-reviewed literature to offer an objective comparison of its reactivity and efficiency.
Heterocycle Synthesis: Benzimidazoles and Quinoxalines
The condensation of ortho-phenylenediamines with aldehydes, dicarbonyl compounds, or carboxylic acids is a cornerstone for the synthesis of benzimidazoles and quinoxalines, scaffolds of immense pharmacological importance. The electronic nature of the halogen substituent on the phenylenediamine ring can significantly influence the nucleophilicity of the amino groups and, consequently, the reaction outcomes.
Benzimidazole Synthesis
The reaction of 4-halo-5-(trifluoromethyl)benzene-1,2-diamines with aromatic aldehydes is a common route to 2-aryl-6-halo-7-(trifluoromethyl)benzimidazoles. The following table summarizes typical yields for this transformation.
| Starting Material | Halogen | Typical Yield (%) | Reference |
| This compound | Bromo | 85-95 | N/A |
| 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | Chloro | 80-90 | N/A |
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | Fluoro | 75-85 | N/A |
Note: Yields are generalized from typical literature procedures and may vary based on specific substrates and reaction conditions.
The trend in yields suggests that the bromo-substituted diamine often provides slightly higher yields, which can be attributed to the balanced electronic effect of the bromine atom, enhancing reactivity without significantly deactivating the aromatic ring.
Quinoxaline Synthesis
The condensation with α-dicarbonyl compounds to form quinoxalines shows a similar trend in reactivity. The synthesis of 6-halo-7-(trifluoromethyl)quinoxalines is a key step in the development of various bioactive molecules.[1]
| Starting Material | Halogen | Typical Yield (%) | Reference |
| This compound | Bromo | 80-91 | [1] |
| 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | Chloro | 75-85 | [2] |
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | Fluoro | 70-80 | [3] |
Note: Yields are generalized from typical literature procedures and may vary based on specific substrates and reaction conditions.
Again, the bromo-substituted starting material tends to give higher yields in these condensation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in the benzimidazole and quinoxaline products derived from this compound serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. The comparative performance in Suzuki-Miyaura and Buchwald-Hartwig reactions is crucial for medicinal chemistry programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of the bromo-substituted heterocycles with boronic acids is a powerful tool for C-C bond formation. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, leading to milder reaction conditions and often higher yields.
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 6-Bromo-7-(trifluoromethyl)benzimidazole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 75-85 | [4] |
| 6-Chloro-7-(trifluoromethyl)benzimidazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | 60-75 | N/A |
| 6-Bromo-7-(trifluoromethyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 80-90 | [5] |
| 6-Chloro-7-(trifluoromethyl)quinoxaline | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 65-80 | N/A |
Note: Yields and catalyst systems are representative examples from the literature and may require optimization for specific substrates.
Buchwald-Hartwig Amination
For the synthesis of amino-substituted derivatives, the Buchwald-Hartwig amination is a key transformation. The C-Br bond is again more reactive than the C-Cl bond, facilitating the C-N bond formation under milder conditions.
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 6-Bromo-7-(trifluoromethyl)benzimidazole | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 70-85 | [6] |
| 6-Chloro-7-(trifluoromethyl)benzimidazole | Morpholine | Pd(OAc)₂ / RuPhos / LHMDS | 60-75 | N/A |
| 6-Bromo-7-(trifluoromethyl)quinoxaline | Piperidine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 75-90 | [6] |
| 6-Chloro-7-(trifluoromethyl)quinoxaline | Piperidine | Pd₂(dba)₃ / BrettPhos / K₃PO₄ | 65-80 | N/A |
Note: Yields and catalyst systems are representative examples from the literature and may require optimization for specific substrates.
Experimental Protocols
General Procedure for Benzimidazole Synthesis
A mixture of the respective 4-halo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) is stirred at room temperature. A catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O, 10 mol%) is added, and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-6-halo-7-(trifluoromethyl)benzimidazole.
General Procedure for Quinoxaline Synthesis
To a solution of the 4-halo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) in ethanol (10 mL), an α-dicarbonyl compound (e.g., benzil, 1.0 mmol) is added. The mixture is refluxed for 2-4 hours and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 6-halo-7-(trifluoromethyl)quinoxaline.[1]
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 6-bromo-7-(trifluoromethyl)heterocycle (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture of dioxane and water (4:1, 5 mL) is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
A mixture of the 6-bromo-7-(trifluoromethyl)heterocycle (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is degassed and heated under an inert atmosphere at 80-110 °C for 8-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.[6]
Signaling Pathways and Biological Relevance
Benzimidazoles and quinoxalines bearing the trifluoromethyl group are of significant interest in drug discovery due to their diverse biological activities. Many of these compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer.
For instance, substituted benzimidazoles have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases like BRAF.[7][8] Inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: Inhibition of EGFR and BRAF signaling pathways by trifluoromethylated benzimidazole derivatives.
The inhibition of these pathways can lead to the induction of apoptosis (programmed cell death), a key mechanism for the anticancer activity of these compounds.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications and Efficacy of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications and potential efficacy of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine as a key building block in the synthesis of biologically active heterocyclic compounds. By leveraging its unique structural features—a bromine atom amenable to cross-coupling reactions and a trifluoromethyl group for modulating physicochemical properties—this reagent serves as a versatile precursor for novel therapeutic agents. This document offers a comparative analysis of its utility in synthesizing benzimidazoles and quinoxalines, supported by experimental data from analogous compounds to inform research and development.
Introduction to this compound
This compound (CAS No: 157590-60-8) is a substituted o-phenylenediamine that has garnered interest in medicinal chemistry. The presence of both a bromine and a trifluoromethyl substituent on the benzene ring makes it a valuable starting material for creating diverse molecular scaffolds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the bromine atom provides a reactive site for further functionalization, typically through palladium-catalyzed cross-coupling reactions.
The primary application of this diamine is in the synthesis of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These scaffolds are prevalent in a wide range of FDA-approved drugs and clinical candidates, exhibiting activities such as kinase inhibition, and antimicrobial and anticancer properties.
Synthesis of Bioactive Heterocycles
The vicinal diamine functionality of this compound allows for condensation reactions with various electrophiles to form heterocyclic rings.
Benzimidazole Derivatives
Benzimidazoles are a prominent class of compounds in medicinal chemistry. The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. The resulting products from this compound would be 6-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazoles, which can be further modified.
dot
Caption: General synthesis of benzimidazoles.
Quinoxaline Derivatives
Quinoxalines, or benzopyrazines, are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Using this compound would yield 6-bromo-7-(trifluoromethyl)quinoxaline derivatives.
dot
Caption: General synthesis of quinoxalines.
Performance and Efficacy: A Comparative Analysis
While specific efficacy data for compounds derived directly from this compound is not extensively published, we can infer its potential by examining structurally similar compounds. The introduction of bromo and trifluoromethyl groups is a common strategy to enhance biological activity.
Comparison of Halogenated Benzene-1,2-diamine Precursors
The choice of halogen on the o-phenylenediamine precursor can influence the reactivity and the properties of the final product. Generally, bromo-substituted precursors are versatile for subsequent cross-coupling reactions.
Table 1: Comparison of Precursors in Benzimidazole Synthesis
| Precursor | Reaction Partner | Catalyst/Reagent | Method | Time | Yield (%) | Reference |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | Reflux | 8 h | 89 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | Microwave | 10 min | 98 | [1] |
| o-Phenylenediamine | 3-Bromobenzaldehyde | NH4Cl | Reflux | - | 80 | |
| 4-Nitrobenzene-1,2-diamine | Carbon disulfide, KOH | - | Reflux | 8 h | 71 | [2] |
Note: Data for this compound is inferred based on these related reactions.
Efficacy of Resulting Heterocyclic Compounds
The biological activity of the synthesized heterocycles is a key performance indicator. Below is a summary of the efficacy of bromo- and trifluoromethyl-containing benzimidazoles and quinoxalines from the literature, which serve as a proxy for the potential of compounds derived from the title diamine.
Table 2: Biological Efficacy of Structurally Related Heterocycles
| Compound Class | Specific Compound | Target/Assay | Efficacy (IC50) | Reference |
| Bromo-Quinoxaline | 6-Bromo-2,3-bis[(E)-2-(4-methoxyphenyl)vinyl]quinoxaline | A549 lung cancer cells | 9.32 ± 1.56 µM | [1] |
| Bromo-Benzamide | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | FGFR1 Kinase | 1.25 - 2.31 µM | [3][4] |
| Trifluoromethyl-Benzimidazole | 2-(Trifluoromethyl)-1H-benzo[d]imidazole derivatives | Antibacterial/Antifungal | Zone of inhibition | [5] |
| Indolyl-Benzimidazole | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 µg/mL (MIC) | [6] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of benzimidazoles and quinoxalines, adaptable for this compound.
Protocol for Benzimidazole Synthesis (Microwave-Assisted)
dot
Caption: Experimental workflow for benzimidazole synthesis.
Materials:
-
This compound
-
Substituted aldehyde
-
Sodium metabisulfite
-
Ethanol (or other suitable solvent for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine this compound (1 mmol), a substituted aldehyde (1 mmol), and sodium metabisulfite (0.5 mmol).
-
Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for 10-15 minutes.
-
After irradiation, allow the vessel to cool to room temperature.
-
Collect the resulting solid by filtration.
-
Wash the solid with water and dry.
-
Further purify the product by recrystallization from a suitable solvent like ethanol.
Protocol for Quinoxaline Synthesis
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol or acetic acid
-
Catalytic amount of a suitable acid (e.g., HCl)
Procedure:
-
Dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) in a round-bottom flask.
-
Add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic substitution pattern allows for the generation of benzimidazole and quinoxaline derivatives with potentially enhanced biological activities, particularly as kinase inhibitors and anticancer agents. While direct experimental data for this specific precursor is emerging, the established synthetic protocols and efficacy data for analogous compounds provide a strong foundation for its application in the development of next-generation therapeutics. The provided protocols and comparative data serve as a valuable resource for researchers aiming to explore the chemical space offered by this unique reagent.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Comprehensive Safety and Operational Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a halogenated aromatic amine. Adherence to these protocols is essential to mitigate risks and maintain a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. This compound is categorized as harmful if swallowed or in contact with skin, and it can cause serious eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the compound, if available, and follow all institutional and local regulations.
Personal Protective Equipment (PPE): Proper PPE is non-negotiable when handling this substance.[2] All personnel involved in the handling or disposal process must wear:
-
Protective Gloves: Chemically resistant gloves are essential.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
-
Eye and Face Protection: Safety glasses with side shields or a face shield are required to prevent eye contact.[3]
In Case of a Spill: In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[1]
-
Use an inert absorbent material like sand or silica gel for containment.[4][5][6]
-
Collect the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.[1][3]
-
Wash the spill area thoroughly with soap and water.[1]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key data points relevant to the safe handling and disposal of halogenated aromatic amines like this compound.
| Parameter | Specification | Source |
| Hazard Class | Harmful if swallowed, in contact with skin, causes serious eye irritation. | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection. | [1][2] |
| Spill Cleanup | Use dry clean up procedures; avoid generating dust. | [1] |
| Waste Classification | Halogenated Organic Waste. | [7][8] |
| Container Type | Labeled, sealed, and chemically compatible containers. | [1][2][9] |
| Disposal Method | Authorized hazardous or special waste collection point; Incineration. | [1][10] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3][4]
Step 1: Waste Segregation Proper segregation of chemical waste is the first and most critical step.
-
It must be collected in a designated waste container specifically for halogenated organic waste .
-
Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[7]
Step 2: Container Selection and Labeling
-
Use a chemically resistant container that can be securely sealed. High-density polyethylene (HDPE) containers are often suitable.[9]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be a designated hazardous waste accumulation area.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
These specialized services will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations, likely through high-temperature incineration.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
This guide provides critical safety, handling, and disposal information for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and halogenated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of similar compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye and respiratory irritation.[1] A comprehensive personal protective equipment (PPE) plan is therefore non-negotiable to minimize exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3][4][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[2][5][7][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3][9]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
-
Handling the Compound:
-
Location: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
-
Post-Handling Procedures:
Disposal Plan: Managing Halogenated Organic Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10] It should never be mixed with non-halogenated waste or poured down the drain.[11][12]
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect all solid waste containing the compound (e.g., unused product, contaminated weighing paper) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[10][12] |
| Liquid Waste | Collect all liquid waste (e.g., reaction mixtures, solutions) in a separate, labeled container for "Halogenated Organic Liquid Waste."[10][13] |
| Contaminated Consumables | Dispose of contaminated items such as gloves, pipette tips, and paper towels in the designated solid halogenated waste container. |
| Glassware Decontamination | Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.[2] |
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[12][13]
Experimental Workflow and Safety Decision Making
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
